Product packaging for Salacetamide(Cat. No.:CAS No. 487-48-9)

Salacetamide

货号: B1681388
CAS 编号: 487-48-9
分子量: 179.17 g/mol
InChI 键: JZWFDVDETGFGFC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

N-Acetyl-2-hydroxybenzamide, also known as Salacetamide, is a chemical compound with the molecular formula C 9 H 9 NO 3 and a molecular weight of 179.17 g/mol . It is characterized as the stable isomer of O-Acetylsalicylamide and is provided as a solid with a melting point of 148°C . Researchers are advised to store the compound sealed in a dry environment at 2-8°C . The core research value of this compound lies in its role as a product for proteomics research . It belongs to the salicylamide family, a class of compounds that have demonstrated significant potential in medicinal chemistry. Salicylamide derivatives are frequently investigated for their diverse biological activities. For instance, structurally related compounds have been designed and synthesized as potent inhibitors of histone deacetylases (HDACs), which are epigenetic targets in cancer therapy . Other research avenues for salicylamide derivatives include their development as novel anti-hepatitis B virus (HBV) agents, where they have shown dose-dependent inhibitory effects on viral replication . Furthermore, the salicylamide moiety is a key structural feature in certain FDA-approved drugs and is explored for its anti-infective, analgesic, and immunomodulatory properties . N-Acetyl-2-hydroxybenzamide itself serves as a valuable building block and reference compound for scientists engaged in the synthesis, optimization, and mechanistic study of novel bioactive molecules in these fields. Safety Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO3 B1681388 Salacetamide CAS No. 487-48-9

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-acetyl-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6(11)10-9(13)7-4-2-3-5-8(7)12/h2-5,12H,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWFDVDETGFGFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701023597
Record name N-Acetylsalicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701023597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487-48-9
Record name Salacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salacetamide [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salacetamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525079
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Salacetamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40153
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Acetylsalicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701023597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Salacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.961
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SALACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G29CRR596
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Salacetamide: A Comprehensive Technical Guide on its Core Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salacetamide, with the IUPAC name N-acetyl-2-hydroxybenzamide, is a derivative of salicylic acid.[1][2] It belongs to the class of salicylamides and has been investigated for its analgesic, antipyretic, and anti-inflammatory properties.[3] This technical guide provides an in-depth overview of the core physicochemical properties, structure, and relevant biological activities of this compound, tailored for professionals in research and drug development.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods and formulations.

PropertyValueSource
Chemical Formula C₉H₉NO₃[1][2]
Molecular Weight 179.17 g/mol
Melting Point 148 °C
Boiling Point Data not readily available
Solubility Soluble in water and organic solvents.
pKa Data not readily available
IUPAC Name N-acetyl-2-hydroxybenzamide
SMILES CC(=O)NC(=O)C1=CC=CC=C1O
InChIKey JZWFDVDETGFGFC-UHFFFAOYSA-N
CAS Number 487-48-9

Chemical Structure

The chemical structure of this compound features a benzene ring substituted with a hydroxyl group and an N-acetyl amide group in the ortho position. This structure is fundamental to its biological activity.

Caption: 2D Chemical Structure of this compound.

Experimental Protocols

Synthesis

A plausible synthetic route to this compound involves the N-acetylation of salicylamide.

Hypothetical Synthesis Workflow:

synthesis_workflow cluster_synthesis Synthesis of this compound Reactants Salicylamide + Acetic Anhydride/Acetyl Chloride Reaction Reaction in suitable solvent (e.g., pyridine, DCM) with optional catalyst Reactants->Reaction Workup Aqueous workup to remove byproducts and unreacted reagents Reaction->Workup Isolation Isolation of crude This compound (e.g., filtration, extraction) Workup->Isolation Purification Purification by recrystallization Isolation->Purification cox_inhibition_pathway cluster_pathway Mechanism of Action: COX Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation This compound This compound This compound->COX_Enzymes Inhibits metabolic_pathway cluster_metabolism Metabolic Pathway of this compound This compound This compound Hydrolysis Hydrolysis (in vivo) This compound->Hydrolysis Salicylamide Salicylamide (Active Metabolite) Hydrolysis->Salicylamide Further_Metabolism Further Metabolism (e.g., conjugation) Salicylamide->Further_Metabolism Excretion Excretion Further_Metabolism->Excretion

References

Unraveling the History and Synthesis of N-Acetylsalicylamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylsalicylamide, also known as salacetamide, is a derivative of salicylamide and an isomer of the better-known O-Acetylsalicylamide. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of N-Acetylsalicylamide. It delves into the key synthetic methodologies, including the historically significant isomerization of its O-acetylated precursor, and presents detailed experimental protocols. Furthermore, this guide explores the pharmacological context of N-Acetylsalicylamide, discussing its presumed mechanism of action in relation to other salicylates and highlighting areas for future research. All quantitative data are summarized in structured tables, and key experimental and logical workflows are visualized using diagrams to facilitate a deeper understanding of this intriguing molecule.

Introduction

The history of N-Acetylsalicylamide is intrinsically linked to the broader story of salicylates, a class of compounds that has been a cornerstone of pain and inflammation management for over a century. While aspirin (acetylsalicylic acid) has enjoyed widespread use and scientific scrutiny, many other salicylate derivatives, including N-Acetylsalicylamide, have a more nuanced and less documented history. This guide aims to illuminate the scientific journey of N-Acetylsalicylamide, from its earliest synthesis to our current understanding of its chemical and potential biological properties.

Discovery and Historical Context

The definitive first synthesis of N-Acetylsalicylamide is not prominently documented in readily accessible historical records. However, its existence as a stable isomer of O-Acetylsalicylamide has been a subject of chemical investigation. A pivotal study in the understanding of N-Acetylsalicylamide was published in 1967 by A.J. Gordon. This research detailed the thermal isomerization of O-Acetylsalicylamide to N-Acetylsalicylamide, establishing the greater thermodynamic stability of the N-acetylated form. This finding suggests that early syntheses involving the acetylation of salicylamide may have inadvertently produced mixtures containing N-Acetylsalicylamide.

The scientific landscape that gave rise to the study of N-Acetylsalicylamide was heavily influenced by the success of aspirin and the ongoing quest for new analgesic and anti-inflammatory agents with improved efficacy and safety profiles. Salicylamide itself was used as an analgesic and antipyretic, and its derivatization was a logical step for medicinal chemists seeking to modify its pharmacokinetic and pharmacodynamic properties.

Synthesis of N-Acetylsalicylamide

The primary route for the synthesis of N-Acetylsalicylamide involves a two-step process starting from salicylamide: the initial formation of O-Acetylsalicylamide followed by its isomerization.

Synthesis of O-Acetylsalicylamide

The O-acetylation of salicylamide can be achieved using standard acetylating agents.

Experimental Protocol:

  • Materials: Salicylamide, Acetyl chloride (or Acetic Anhydride), Pyridine (or other suitable base), and a suitable inert solvent (e.g., Dichloromethane, Chloroform).

  • Procedure:

    • Dissolve salicylamide in the chosen inert solvent.

    • Cool the solution in an ice bath.

    • Slowly add acetyl chloride (or acetic anhydride) to the cooled solution, followed by the dropwise addition of pyridine to neutralize the formed HCl.

    • Allow the reaction mixture to stir at room temperature for a specified period.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water or a dilute acid solution.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude O-Acetylsalicylamide.

    • Purify the crude product by recrystallization.

Isomerization of O-Acetylsalicylamide to N-Acetylsalicylamide

The conversion of the O-acetylated intermediate to the N-acetylated product is a key step.

Experimental Protocol (Based on the work of A.J. Gordon, 1967):

  • Materials: O-Acetylsalicylamide.

  • Procedure:

    • Place the purified O-Acetylsalicylamide in a suitable reaction vessel.

    • Heat the compound to its melting point. The isomerization occurs in the molten state.

    • Maintain the temperature for a duration sufficient to ensure complete conversion. The progress of the isomerization can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy by observing the disappearance of the O-acetyl signal and the appearance of the N-acetyl signal.

    • Cool the reaction mixture to room temperature.

    • The resulting solid is N-Acetylsalicylamide, which can be further purified by recrystallization if necessary.

Below is a diagram illustrating the synthetic workflow from Salicylamide to N-Acetylsalicylamide.

Synthesis_Workflow Salicylamide Salicylamide O_Acetylsalicylamide O-Acetylsalicylamide Salicylamide->O_Acetylsalicylamide O-Acetylation N_Acetylsalicylamide N-Acetylsalicylamide O_Acetylsalicylamide->N_Acetylsalicylamide Thermal Rearrangement Reagents1 + Acetyl Chloride / Pyridine Heat Heat (Isomerization)

Caption: Synthetic pathway from Salicylamide to N-Acetylsalicylamide.

Physicochemical Properties

A summary of the key physicochemical properties of N-Acetylsalicylamide is provided in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
Appearance White crystalline solid
Melting Point Data to be populated from specific literature
Solubility Data to be populated from specific literature
CAS Number 487-48-9

Pharmacological Profile

The pharmacological properties of N-Acetylsalicylamide have not been as extensively studied as those of aspirin or salicylamide. However, based on its chemical structure as a salicylate derivative, it is hypothesized to possess analgesic and anti-inflammatory effects.

Presumed Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for most non-steroidal anti-inflammatory drugs (NSAIDs), including salicylates, is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. It is highly probable that N-Acetylsalicylamide exerts its effects through a similar mechanism. However, the specific inhibitory profile of N-Acetylsalicylamide against COX-1 and COX-2 isoforms requires dedicated enzymatic assays for confirmation.

The logical relationship for the presumed mechanism of action is depicted in the following diagram.

Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain N_Acetylsalicylamide N-Acetylsalicylamide N_Acetylsalicylamide->COX_Enzymes Inhibition

Caption: Presumed mechanism of action of N-Acetylsalicylamide.

Future Research Directions

The study of N-Acetylsalicylamide presents several opportunities for further research:

  • Definitive Pharmacological Profiling: Comprehensive studies are needed to determine the analgesic, anti-inflammatory, and antipyretic efficacy of N-Acetylsalicylamide in validated animal models.

  • COX Inhibition Assays: In vitro enzymatic assays are required to quantify the inhibitory activity of N-Acetylsalicylamide against COX-1 and COX-2 and to determine its selectivity profile.

  • Pharmacokinetic Studies: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of N-Acetylsalicylamide is essential to understand its bioavailability and duration of action.

  • Toxicological Evaluation: A thorough assessment of the safety profile of N-Acetylsalicylamide, including its gastrointestinal and cardiovascular effects, is necessary before it can be considered for further development.

  • Historical Archival Research: A deeper dive into historical chemical literature, potentially predating the 1967 Gordon paper, may yet uncover the original synthesis of N-Acetylsalicylamide.

Conclusion

N-Acetylsalicylamide remains a relatively understudied member of the salicylate family. Its history is closely tied to the chemical understanding of isomeric stability, and its synthesis is achievable through a well-defined isomerization process. While its pharmacological profile is presumed to align with that of other salicylates, a significant amount of research is still required to fully characterize its therapeutic potential and safety. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the chemistry and pharmacology of this intriguing molecule.

Salacetamide: An In-Depth Technical Guide to its Mechanism of Action as a Non-Steroidal Anti-Inflammatory Drug (NSAID)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salacetamide, a derivative of salicylic acid, is classified as a non-steroidal anti-inflammatory drug (NSAID). While the overarching mechanism of NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, the specific actions of salicylamide and its derivatives like this compound appear to be more complex than direct enzyme inhibition alone. This technical guide synthesizes the current understanding of this compound's mechanism of action, drawing upon data from related salicylates. It details the established biochemical pathways, outlines relevant experimental protocols for assessing its activity, and provides visual representations of the key signaling cascades implicated in its anti-inflammatory effects.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key process in the inflammatory cascade is the synthesis of prostaglandins, lipid compounds that mediate pain, fever, and inflammation. The production of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.[1]

Traditional NSAIDs exert their therapeutic effects by inhibiting both COX-1 and COX-2. However, the inhibition of COX-1 is also associated with undesirable side effects, such as gastrointestinal irritation.[2] this compound, as a member of the salicylate family, is understood to possess anti-inflammatory, analgesic, and antipyretic properties.[3][4] While direct inhibition of COX enzymes is a plausible mechanism, evidence suggests that salicylates may also exert their effects through alternative pathways.

Core Mechanism of Action: Beyond Direct COX Inhibition

While specific quantitative data on the direct inhibition of COX-1 and COX-2 by this compound (N-acetyl-2-hydroxybenzamide) is not extensively documented in publicly available literature, the broader class of salicylates, including salicylamide, has been studied more thoroughly. The prevailing evidence suggests that the anti-inflammatory effects of salicylates are not solely dependent on their ability to directly inhibit COX enzyme activity.[5]

Inhibition of Prostaglandin Synthesis

The primary mechanism attributed to NSAIDs is the inhibition of prostaglandin synthesis. Salicylamide has been shown to inhibit the production of prostaglandins, which are key mediators of inflammation, pain, and fever. This reduction in prostaglandin levels is the cornerstone of its therapeutic effects.

Suppression of COX-2 Gene Expression

A significant mechanism for salicylates is the suppression of COX-2 gene expression. Rather than directly blocking the enzyme's active site, salicylates can interfere with the signaling pathways that lead to the transcription and translation of the COX-2 enzyme. This upstream regulation prevents the production of the enzyme itself, thereby reducing the subsequent synthesis of pro-inflammatory prostaglandins at inflammatory sites.

Modulation of Key Inflammatory Signaling Pathways

Recent research has illuminated the role of salicylates in modulating several intracellular signaling pathways that are critical to the inflammatory response.

  • NF-κB Pathway: The nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In inflammatory states, NF-κB is activated, leading to the expression of pro-inflammatory genes. Salicylates have been demonstrated to inhibit the activation of NF-κB, thereby preventing the transcription of a wide array of inflammatory mediators. This inhibition is thought to occur through the prevention of the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm.

  • p38 MAPK Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cellular stress. Activation of p38 MAPK leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Some studies suggest that salicylates can activate the p38 MAPK pathway, which, paradoxically, can lead to an anti-inflammatory effect by inhibiting the activation of NF-κB.

  • AMPK Activation: AMP-activated protein kinase (AMPK) is a cellular energy sensor that plays a key role in metabolism. Recent studies have shown that salicylate can directly activate AMPK. Activated AMPK can exert anti-inflammatory effects through various downstream targets, including the inhibition of the mTOR pathway and the promotion of autophagy.

Quantitative Data and Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assays

The inhibitory activity of a compound against COX-1 and COX-2 is typically determined by measuring its effect on the production of prostaglandins from arachidonic acid in an in vitro setting. The half-maximal inhibitory concentration (IC50) is the most common metric used to quantify potency.

Table 1: Representative IC50 Values for Common NSAIDs

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Aspirin52100.02
Ibuprofen12800.15
Diclofenac0.0760.0262.9
Celecoxib14.70.05294
This compoundData not availableData not availableData not available
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Detailed Experimental Protocols

This method offers high sensitivity and specificity for quantifying the production of prostaglandins.

Experimental Protocol:

  • Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used.

  • Reaction Mixture Preparation: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing co-factors such as hematin and epinephrine is prepared.

  • Enzyme Incubation: A specific amount of COX-1 or COX-2 enzyme is added to the reaction buffer and incubated at room temperature.

  • Inhibitor Addition: The test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) is added to the enzyme solution at various concentrations and pre-incubated at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination and Extraction: After a defined incubation period, the reaction is stopped, and the prostaglandins are extracted using an organic solvent.

  • Quantification: The amount of a specific prostaglandin, typically Prostaglandin E2 (PGE2), is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • IC50 Determination: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

This high-throughput method is widely used for screening potential COX inhibitors.

Experimental Protocol:

  • Enzyme and Substrate Incubation: Arachidonic acid, cyclooxygenase (COX-1 or COX-2), and the test compound (this compound) at various concentrations are incubated together to allow for the generation of prostaglandins.

  • Prostaglandin Quantification: The amount of PGE2 produced in the reaction is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

  • IC50 Calculation: The IC50 value is calculated based on the concentration of the test compound required to inhibit PGE2 production by 50%.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Salacetamide_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation This compound This compound This compound->COX1_COX2 Direct Inhibition (Weak) COX2_Expression Suppression of COX-2 Gene Expression This compound->COX2_Expression NFkB_Pathway Inhibition of NF-κB Pathway This compound->NFkB_Pathway p38_MAPK_Pathway Modulation of p38 MAPK Pathway This compound->p38_MAPK_Pathway AMPK_Activation Activation of AMPK This compound->AMPK_Activation COX2_Expression->COX1_COX2 NFkB_Pathway->Inflammation p38_MAPK_Pathway->Inflammation AMPK_Activation->Inflammation

Caption: Overview of this compound's multifaceted mechanism of action.

COX_Inhibition_Assay_Workflow Start Start: Prepare Reagents Enzyme_Prep Prepare COX-1/COX-2 Enzyme Solution Start->Enzyme_Prep Inhibitor_Prep Prepare this compound Dilution Series Start->Inhibitor_Prep Incubation Incubate Enzyme with This compound Enzyme_Prep->Incubation Inhibitor_Prep->Incubation Reaction_Start Initiate Reaction with Arachidonic Acid Incubation->Reaction_Start Reaction_Stop Terminate Reaction Reaction_Start->Reaction_Stop Quantification Quantify Prostaglandin (LC-MS/MS or ELISA) Reaction_Stop->Quantification Analysis Calculate % Inhibition and IC50 Value Quantification->Analysis End End Analysis->End

Caption: General workflow for determining COX inhibitory activity.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylates Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->NFkB Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Activates This compound This compound This compound->IKK_Complex

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The mechanism of action of this compound as an NSAID is multifaceted and extends beyond the simple inhibition of COX enzymes. While it undoubtedly reduces prostaglandin synthesis, a significant component of its anti-inflammatory efficacy likely stems from its ability to suppress the expression of COX-2 and modulate key inflammatory signaling pathways, including NF-κB, p38 MAPK, and AMPK. This broader range of action may contribute to its therapeutic profile. Further research, particularly quantitative analysis of its direct COX inhibitory potency and detailed investigation into its effects on intracellular signaling, is warranted to fully elucidate its pharmacological properties and potential for future drug development.

References

The Multifaceted Biological Activities of Salicylamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Salicylamide and its derivatives represent a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities range from well-established anti-inflammatory and analgesic properties to potent anticancer, antimicrobial, and antiviral effects. This technical guide provides an in-depth overview of the biological activities of salicylamide derivatives, focusing on their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Anticancer Activity

Salicylamide derivatives have emerged as promising candidates for cancer therapy, primarily through their ability to modulate critical signaling pathways involved in tumor cell proliferation, survival, and metastasis.

Signaling Pathways Targeted by Salicylamide Derivatives

Several key signaling pathways are inhibited by salicylamide derivatives, leading to their anticancer effects.

  • STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival. Certain salicylanilide derivatives have been shown to potently inhibit the activation and transcriptional function of STAT3.[1] For instance, N-(3-chloro-4-fluorophenyl)-2-hydroxy-4-(3-(piperidin-1-yl)propoxy) benzamide has been identified as a small molecule inhibitor of the STAT3 signaling pathway.[1]

    STAT3_Pathway Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 P pSTAT3 p-STAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Expression Nucleus->Gene Salicylamide Salicylamide Derivatives Salicylamide->pSTAT3 Inhibition

    STAT3 Signaling Inhibition
  • Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Salicylanilides, such as niclosamide, have been shown to inhibit this pathway, leading to decreased proliferation of cancer cells.

    Wnt_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh LRP LRP5/6 LRP->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex BetaCatenin β-catenin DestructionComplex->BetaCatenin Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Nucleus Nucleus BetaCatenin->Nucleus Translocation Gene Target Gene Expression TCF_LEF->Gene Salicylamide Salicylamide Derivatives Salicylamide->Dsh Inhibition

  • mTORC1 Signaling Pathway: The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation. Some salicylanilide derivatives have been found to suppress the PI3K/Akt/mTOR signaling pathway in cancer cells.

    mTORC1_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TSC TSC1/2 Akt->TSC Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis Salicylamide Salicylamide Derivatives Salicylamide->mTORC1 Inhibition

    mTORC1 Signaling Inhibition
  • NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer. Salicylamide derivatives can inhibit NF-κB activation, leading to reduced expression of pro-inflammatory and pro-survival genes. [2]

    NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNFα) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB pIkB p-IκBα Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome pIkB->Proteasome Ubiquitination & Degradation Gene Target Gene Expression Nucleus->Gene Salicylamide Salicylamide Derivatives Salicylamide->IKK Inhibition

    NF-κB Signaling Inhibition

Quantitative Anticancer Activity

The anticancer efficacy of salicylamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference
Niclosamide Analogs
Compound 9a (JMX0293)MDA-MB-231 (Triple-negative breast cancer)3.38[3]
Compound 32aMDA-MB-2311.53[3]
Compound 33aMDA-MB-2311.17
Compound 34aMDA-MB-2312.08
Compound 33bMDA-MB-2311.40
Compound 30bMDA-MB-2312.32
Compound 31aMDA-MB-2313.72
Compound 10bMDA-MB-2316.77
Compound 11bMDA-MB-2315.59
Compound 12bMDA-MB-2315.23
Salicylanilide Derivatives
Sal, SalBenz-1, SalPyr-7, etc.U87 (Glioblastoma)0.7 - 1.2
2-hydroxy-5-nonanoylbenzamideMCF-7 (ER+ breast cancer)0.05 (74.01% viability reduction)

Antimicrobial Activity

Salicylamide derivatives have demonstrated significant activity against a range of pathogenic microorganisms, including bacteria and fungi.

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of these compounds.

DerivativeMicrobial StrainMIC (µM)Reference
Salicylanilide Derivatives
N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamideM. marinum28.4
3-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamideM. kansasii13.0
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamideVancomycin-resistant Enterococcus faecalis (VRE)0.199 - 25
Cinnamanilide Derivatives
(2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamideM. tuberculosis27.38
(2E)-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamideM. tuberculosis27.38
(2E)-N-(3-Fluorophenyl)-3-phenylprop-2-enamideB. sorokiniana16.58
(2E)-N-(3-methylphenyl)-3-phenylprop-2-enamideB. sorokiniana33.71

Antiviral Activity

A growing body of evidence supports the broad-spectrum antiviral activity of salicylamide derivatives, including against clinically relevant viruses such as SARS-CoV-2, Zika virus, and hepatitis C virus.

Quantitative Antiviral Activity

The half-maximal effective concentration (EC50) is used to measure the in vitro antiviral potency of these compounds.

DerivativeVirusCell LineEC50 (µM)Reference
Niclosamide SARS-CoVVero E6< 0.1
MERS-CoVVero B4< 10 (1000-fold reduction)
Zika Virus-0.37 (IC50)
Hepatitis C Virus-0.16
Ebola Virus-1.5
Niclosamide Analogs
Compound 10SARS-CoV-2-0.057
Compound 11SARS-CoV-2Vero E60.39
Compound 12SARS-CoV-2Vero E60.49
Compound 13SARS-CoV-2Vero0.74
Compound 21SARS-CoV-2-1.00
Nitazoxanide MERS-CoV & SARS-CoV-2-~3

Anti-inflammatory Activity

The anti-inflammatory properties of salicylamide derivatives are well-documented and are primarily attributed to their ability to inhibit key inflammatory mediators and pathways.

Mechanisms of Anti-inflammatory Action
  • Inhibition of NF-κB: As mentioned in the anticancer section, the inhibition of the NF-κB pathway is a major mechanism for the anti-inflammatory effects of salicylamide derivatives.

  • Inhibition of Cyclooxygenase (COX) Enzymes: Some derivatives exhibit inhibitory activity against COX enzymes, which are responsible for the production of pro-inflammatory prostaglandins.

Quantitative Anti-inflammatory Activity

The anti-inflammatory activity can be assessed by measuring the inhibition of pro-inflammatory cytokine production or the activity of inflammatory enzymes.

DerivativeAssayIC50 (µM)Reference
N-(5-chlorosalicyloyl)phenethylamine (5-CSPA)NF-κB Luciferase Assay15
N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA)NF-κB Luciferase Assay17
N-(5-chlorosalicyloyl)4-hydroxyphenylethylamine (5-CSHPA)NF-κB Luciferase Assay91
Compound 5jCOX-2 Inhibitioncomparable to celecoxib
Compound 5oCOX-2 Inhibitioncomparable to celecoxib

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Synthesis of Salicylamide Derivatives

A general method for the synthesis of salicylamide derivatives involves the reaction of a salicylic acid derivative with an appropriate amine.

Synthesis_Workflow SalicylicAcid Salicylic Acid Derivative Coupling Coupling Reaction (e.g., using coupling agents or forming an acyl chloride) SalicylicAcid->Coupling Amine Amine Derivative Amine->Coupling Salicylamide Salicylamide Derivative Coupling->Salicylamide Purification Purification (e.g., Recrystallization, Chromatography) Salicylamide->Purification Characterization Characterization (e.g., NMR, MS, IR) Purification->Characterization Bioassay Biological Evaluation Characterization->Bioassay

General Synthesis and Evaluation Workflow

Representative Protocol: Synthesis of Niclosamide

This protocol describes the synthesis of niclosamide from 5-chlorosalicylic acid and 2-chloro-4-nitroaniline.

  • Reaction Setup: In a reaction vessel, dissolve 5-chlorosalicylic acid and 2-chloro-4-nitroaniline in chlorobenzene.

  • Addition of Coupling Agent: Heat the mixture to 135°C and slowly add a solution of phosphorus trichloride in chlorobenzene.

  • Reaction: Maintain the reaction at 135°C for 3 hours.

  • Workup: Cool the reaction mixture to room temperature.

  • Purification: Filter the resulting solid, wash it, and recrystallize from a suitable solvent like ethyl acetate or acetone to obtain pure niclosamide.

Western Blot for STAT3 Phosphorylation

This protocol details the detection of phosphorylated STAT3 (p-STAT3) as a measure of STAT3 activation.

  • Cell Lysis: Lyse treated cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activity of the NF-κB signaling pathway.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid under the control of an NF-κB responsive promoter and a Renilla luciferase plasmid for normalization.

  • Compound Treatment: Treat the transfected cells with the salicylamide derivatives for a specified period.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Serial Dilution: Prepare serial twofold dilutions of the salicylamide derivative in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the test organism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and arachidonic acid (substrate).

  • Compound Incubation: Pre-incubate the COX-2 enzyme with the test compound or vehicle control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined time.

  • Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

LPS-Induced TNF-α Release Assay

This assay assesses the anti-inflammatory activity of compounds by measuring their ability to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated immune cells (e.g., human monocytes or THP-1 cells).

  • Cell Culture: Culture human monocytes or THP-1 cells in appropriate media.

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of the salicylamide derivative for a specified time.

  • LPS Stimulation: Stimulate the cells with LPS to induce TNF-α production.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using an ELISA kit.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release and determine the IC50 value.

Conclusion

Salicylamide derivatives constitute a promising and versatile class of bioactive molecules with significant potential for the development of novel therapeutics. Their ability to modulate multiple key signaling pathways underlies their potent anticancer, antimicrobial, antiviral, and anti-inflammatory activities. This technical guide has provided a comprehensive overview of these biological activities, supported by quantitative data and detailed experimental protocols. Further research and development in this area, including lead optimization and in vivo efficacy studies, are warranted to fully exploit the therapeutic potential of this important class of compounds.

References

Salacetamide: An In-depth Technical Guide on Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salacetamide (N-acetyl-2-hydroxybenzamide) is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. As a derivative of salicylic acid, its primary mechanism of action is anticipated to involve the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. However, emerging research into salicylates and related compounds suggests a broader range of potential therapeutic targets. This technical guide provides a comprehensive overview of the core and potential therapeutic targets of this compound, including detailed signaling pathways and experimental protocols for their investigation. While direct quantitative data for this compound is limited, this guide consolidates information on related compounds to inform future research and drug development efforts.

Core Therapeutic Target: Cyclooxygenase (COX) Inhibition

The primary and most well-understood therapeutic target of NSAIDs, including salicylates like this compound, is the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

The Cyclooxygenase Pathway

The inhibition of COX enzymes by this compound is expected to block the synthesis of prostaglandins, thereby reducing inflammation and pain. The signaling pathway is initiated by inflammatory stimuli, leading to the release of arachidonic acid from the cell membrane. COX enzymes then catalyze the production of prostaglandin H2 (PGH2), a precursor to various pro-inflammatory prostaglandins such as PGE2.

COX_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid via Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2, etc.)->Inflammation & Pain This compound This compound This compound->COX-1 / COX-2 Inhibition COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Enzyme, Substrate, This compound) Setup Plate Setup (Buffer, Heme, Enzyme) Reagents->Setup Inhibition Add this compound (Serial Dilutions) Setup->Inhibition Incubate Pre-incubate (5 min, 25°C) Inhibition->Incubate Start Initiate Reaction (TMPD, Arachidonic Acid) Incubate->Start Measure Kinetic Measurement (Absorbance at 590 nm) Start->Measure Calculate Calculate Reaction Rates & % Inhibition Measure->Calculate Determine Determine IC50 Calculate->Determine NFkB_Pathway Inflammatory Stimuli (e.g., TNF-α) Inflammatory Stimuli (e.g., TNF-α) IKK Complex IKK Complex Inflammatory Stimuli (e.g., TNF-α)->IKK Complex IκBα-NF-κB Complex IκBα-NF-κB (Inactive) IKK Complex->IκBα-NF-κB Complex Phosphorylation IκBα IκBα IκBα->IκBα-NF-κB Complex NF-κB NF-κB NF-κB->IκBα-NF-κB Complex Phosphorylated IκBα P-IκBα IκBα-NF-κB Complex->Phosphorylated IκBα Ubiquitination & Degradation Ubiquitination & Degradation Phosphorylated IκBα->Ubiquitination & Degradation Active NF-κB NF-κB (Active) Ubiquitination & Degradation->Active NF-κB Nucleus Nucleus Active NF-κB->Nucleus Translocation Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Gene Transcription This compound This compound This compound->IKK Complex Potential Inhibition

Salacetamide: An In-Depth Technical Guide on In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: Extensive research for publicly available scientific literature regarding the in vitro and in vivo effects of Salacetamide (also known as N-acetylsalicylamide or N-Acetyl-2-hydroxybenzamide) has revealed a significant scarcity of detailed experimental data. While the compound is known chemically and has been mentioned as an analgesic, anti-inflammatory, and antipyretic agent, there is a notable lack of in-depth studies characterizing its biological mechanisms, quantitative effects, and specific experimental protocols in the public domain.[1][2][3]

This guide, therefore, serves to summarize the available information on this compound and related salicylamide derivatives to provide a foundational understanding. However, it is crucial to note that the core requirements for a detailed technical whitepaper, including comprehensive quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways for this compound itself, cannot be fulfilled due to the limited available research.

Chemical and Physical Properties of this compound

This compound is a chemical compound belonging to the class of amides and is structurally a derivative of salicylic acid.[4][5]

PropertyValueReference
Chemical Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
CAS Number 487-48-9
Appearance White to off-white crystalline solid
Synonyms N-Acetylsalicylamide, N-Acetyl-2-hydroxybenzamide, Acetsalicylamide, Arthrisin, Ethrisin, Labazyl, Nacemide, Rixamone

Overview of Biological Activity

Insights from Related Salicylamide Derivatives

While direct research on this compound is sparse, studies on structurally related salicylamide derivatives provide some insights into the potential biological activities of this class of compounds. It is important to emphasize that these findings do not directly represent the effects of this compound itself but may offer potential avenues for future research.

Anticancer and Enzyme Inhibition Activities

Numerous studies have focused on the synthesis and biological evaluation of novel salicylamide derivatives as potential therapeutic agents. These derivatives have been investigated for their activity as:

  • Histone Deacetylase (HDAC) Inhibitors: Certain salicylamide analogues have been designed and synthesized as HDAC inhibitors, which are a target for cancer therapy. For instance, a study on a novel salicylamide derivative demonstrated selective inhibition against class I HDAC isoforms (HDAC1, 2, and 3).

  • Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors: Salicylamide analogues have also been explored as inhibitors of EGFR tyrosine kinase, another important target in cancer treatment. Some synthesized compounds in this class have shown inhibitory activity against EGFR in the micromolar range.

  • Antiviral Agents: Recent research has explored salicylamide derivatives as potent inhibitors of the Hepatitis B virus (HBV).

Antimicrobial Activity

Some new O-substituted salicylanilides, which are derivatives of salicylamide, have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains.

Experimental Methodologies in Salicylamide Derivative Research

The following are examples of experimental protocols that have been used in the study of salicylamide derivatives. These are provided for illustrative purposes to demonstrate common methodologies in this field of research.

In Vitro Enzyme Inhibition Assay (General Example)

To evaluate the inhibitory activity of salicylamide derivatives against a specific enzyme (e.g., HDAC or EGFR kinase), a common method involves the following steps:

  • Enzyme and Substrate Preparation: A purified recombinant human enzyme and its corresponding substrate are prepared in an appropriate assay buffer.

  • Compound Preparation: The test compounds (salicylamide derivatives) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to various concentrations.

  • Assay Reaction: The enzyme, substrate, and test compound are incubated together in a microplate well for a defined period at a specific temperature.

  • Detection: The product of the enzymatic reaction is detected using a suitable method, such as fluorescence, absorbance, or luminescence, with a microplate reader.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to a control (without inhibitor). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (General Example)

To assess the antiproliferative effects of salicylamide derivatives on cancer cell lines, the MTT assay is frequently employed:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each treatment group relative to the untreated control. The GI50 value (the concentration of the compound that causes 50% growth inhibition) can then be determined.

Signaling Pathways and Experimental Workflows (Hypothetical)

Due to the lack of specific data for this compound, any visualization of signaling pathways or experimental workflows would be purely hypothetical and based on the activities of related but distinct salicylamide derivatives. For instance, if this compound were found to be an HDAC inhibitor, a hypothetical signaling pathway might depict its role in preventing the deacetylation of histones, leading to changes in gene expression that could induce apoptosis in cancer cells.

Hypothetical Workflow for Screening Salicylamide Derivatives

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Synthesis Synthesis of Salicylamide Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Enzyme_Assay Enzyme Inhibition Assays (e.g., HDAC, EGFR) Characterization->Enzyme_Assay Hit_ID Hit Identification & IC50 Determination Enzyme_Assay->Hit_ID Cell_Assay Cell-Based Assays (e.g., Proliferation, Apoptosis) Cell_Assay->Hit_ID Animal_Model Animal Model of Disease (e.g., Xenograft) Hit_ID->Animal_Model Toxicity Toxicity & Pharmacokinetic Studies Animal_Model->Toxicity Efficacy Efficacy Evaluation Animal_Model->Efficacy

Caption: A generalized workflow for the discovery and evaluation of novel salicylamide derivatives.

Conclusion

References

An In-depth Technical Guide to the Physicochemical Characteristics of Sulfacetamide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: This document provides a comprehensive overview of the physicochemical properties of Sulfacetamide. The initial request specified "Salacetamide," for which there is a scarcity of scientific literature. It is presumed that the intended subject of inquiry was the widely studied sulfonamide antibiotic, Sulfacetamide.

Introduction

Sulfacetamide is a synthetic bacteriostatic antibiotic belonging to the sulfonamide class.[1][2] It is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid.[1][3][4] By blocking this pathway, sulfacetamide prevents the growth and proliferation of susceptible bacteria. This guide details the core physicochemical characteristics of Sulfacetamide, offering critical data and methodologies for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental identifiers and physicochemical properties of Sulfacetamide are summarized in the tables below. This data is crucial for its formulation, delivery, and understanding its biological activity.

Table 1: Chemical Identifiers of Sulfacetamide
IdentifierValueReference
IUPAC Name N-[(4-aminophenyl)sulfonyl]acetamide
CAS Number 144-80-9
Chemical Formula C₈H₁₀N₂O₃S
Molecular Weight 214.24 g/mol
Synonyms N-Acetylsulfanilamide, Sulphacetamide, Acetosulfamine
Table 2: Physicochemical Properties of Sulfacetamide
PropertyValueReference
Melting Point 182-184 °C
pKa 5.4
Physical Description White or slightly yellow crystalline powder
Solubility (Water) Soluble (1:62.5 at 37°C)
Solubility (Organic Solvents) Soluble in alcohol

The sodium salt of sulfacetamide is also commonly used in pharmaceutical formulations due to its higher aqueous solubility.

Table 3: Properties of Sulfacetamide Sodium
PropertyValueReference
CAS Number 127-56-0 (anhydrous), 6209-17-2 (monohydrate)
Molecular Formula C₈H₉N₂NaO₃S (anhydrous)
Molecular Weight 236.23 g/mol (anhydrous), 254.24 g/mol (monohydrate)
Solubility (Water) Freely soluble
Solubility (Ethanol) ~1 mg/mL
Solubility (DMSO) ~15 mg/mL
Solubility (Dimethyl Formamide) ~20 mg/mL

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of Sulfacetamide are outlined below. These are standard methodologies widely used in pharmaceutical sciences.

Determination of Melting Point

The melting point of Sulfacetamide can be determined using a standard melting point apparatus.

Methodology:

  • A small, dry sample of crystalline Sulfacetamide is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The temperature is raised at a controlled rate.

  • The temperature range at which the sample is observed to melt is recorded as the melting point.

Determination of pKa (Acid Dissociation Constant)

The pKa of Sulfacetamide can be determined by potentiometric titration.

Methodology:

  • A standard solution of Sulfacetamide is prepared in water.

  • The solution is titrated with a standard solution of a strong base (e.g., NaOH).

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • A titration curve (pH vs. volume of titrant) is plotted.

  • The pKa is determined from the pH at the half-equivalence point.

Determination of Solubility

The solubility of Sulfacetamide in various solvents can be determined by the shake-flask method.

Methodology:

  • An excess amount of Sulfacetamide is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

  • The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is filtered to remove any undissolved solid.

  • The concentration of Sulfacetamide in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfacetamide exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a crucial step in the bacterial synthesis of folic acid. As humans obtain folic acid from their diet, this pathway is absent in mammalian cells, providing selective toxicity against susceptible bacteria.

Sulfacetamide_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Dihydrofolic_acid Dihydrofolic Acid Dihydropteroate->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic Acid Dihydrofolic_acid->Tetrahydrofolic_acid Nucleotide_synthesis Nucleotide Synthesis (DNA, RNA) Tetrahydrofolic_acid->Nucleotide_synthesis Bacterial_growth Bacterial Growth & Proliferation Nucleotide_synthesis->Bacterial_growth Sulfacetamide Sulfacetamide Sulfacetamide->DHPS Competitive Inhibition

Caption: Mechanism of action of Sulfacetamide.

The diagram above illustrates how Sulfacetamide acts as a competitive inhibitor of dihydropteroate synthase, thereby blocking the bacterial folic acid synthesis pathway and inhibiting bacterial growth.

Conclusion

This technical guide provides a detailed summary of the key physicochemical characteristics of Sulfacetamide. The presented data on its chemical identity, physical properties, and mechanism of action, along with standardized experimental protocols, serves as a valuable resource for researchers and professionals in the field of drug development and pharmaceutical sciences. A thorough understanding of these properties is fundamental for the effective formulation, quality control, and therapeutic application of this important antibiotic.

References

A Comparative Analysis of Salacetamide and Salicylamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chemical and pharmacological differences between salacetamide (N-acetylsalicylamide) and salicylamide. By presenting a comprehensive comparison of their physicochemical properties, synthesis, and mechanisms of action, this document aims to provide a valuable resource for researchers and professionals in the field of drug development.

Core Chemical Differences: A Structural Overview

This compound and salicylamide are closely related aromatic amides, both derivatives of salicylic acid. The primary chemical distinction lies in the substitution on the amide nitrogen. Salicylamide possesses an unsubstituted amide group (-CONH2), whereas this compound is the N-acetylated derivative (-CONHCOCH3). This seemingly minor structural modification significantly influences their physicochemical properties and, consequently, their pharmacological profiles.

Table 1: Comparative Physicochemical Properties

PropertySalicylamideThis compound (N-acetylsalicylamide)
IUPAC Name 2-HydroxybenzamideN-acetyl-2-hydroxybenzamide[1]
CAS Number 65-45-2487-48-9[1]
Molecular Formula C₇H₇NO₂C₉H₉NO₃[1]
Molecular Weight 137.14 g/mol [2]179.17 g/mol [1]
Melting Point 140-144 °C148 °C
pKa 8.13 - 8.27.81 (Predicted)
Water Solubility <0.1 g/100 mL at 20 °CSoluble
Appearance Odorless white or slightly pink crystalsWhite to off-white solid

Synthesis of this compound and Salicylamide

The synthesis of both compounds typically starts from salicylic acid or its derivatives. The following diagrams illustrate common synthetic routes.

G cluster_0 Salicylamide Synthesis Salicylic Acid Salicylic Acid Methyl Salicylate Methyl Salicylate Salicylic Acid->Methyl Salicylate Esterification (CH3OH, H+) Salicylamide Salicylamide Methyl Salicylate->Salicylamide Ammonolysis (NH3)

Caption: A common synthetic pathway for Salicylamide.

G cluster_1 This compound Synthesis Salicylamide Salicylamide This compound This compound Salicylamide->this compound Acetylation (Acetyl Chloride or Acetic Anhydride)

Caption: Synthesis of this compound from Salicylamide.

Pharmacological Profile: Mechanism of Action

Salicylamide is recognized as a non-steroidal anti-inflammatory drug (NSAID) that exerts its analgesic, antipyretic, and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This inhibition curtails the production of prostaglandins, which are key mediators of pain, fever, and inflammation. While not definitively established through direct comparative studies, the structural similarity of this compound to salicylamide and other NSAIDs like aspirin strongly suggests a similar mechanism of action involving COX inhibition.

Signaling Pathway: Cyclooxygenase Inhibition

The diagram below illustrates the established signaling pathway for salicylamide and the putative pathway for this compound.

G Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Salicylamide_this compound Salicylamide & This compound Salicylamide_this compound->COX1_COX2 Inhibition

Caption: Inhibition of the Cyclooxygenase Pathway.

Experimental Protocols for Comparative Efficacy

To rigorously compare the analgesic and anti-inflammatory properties of this compound and salicylamide, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key assays.

In Vitro Assay: Cyclooxygenase (COX-1 and COX-2) Inhibition

This assay determines the potency of each compound in inhibiting the two main isoforms of the COX enzyme.

Methodology:

  • Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

  • Inhibitor Preparation: Stock solutions of this compound and salicylamide are prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme are added to each well.

    • The test compounds (this compound or salicylamide) or a vehicle control are added to the wells and pre-incubated to allow for enzyme-inhibitor binding.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The peroxidase activity of COX, which is proportional to prostaglandin synthesis, is measured by monitoring the oxidation of a chromogenic substrate using a plate reader.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the data to a dose-response curve.

In Vitro Assay: Prostaglandin E2 (PGE2) Immunoassay

This assay quantifies the reduction in prostaglandin E2, a key inflammatory mediator, in a cell-based system.

Methodology:

  • Cell Culture: A suitable cell line that expresses COX enzymes (e.g., macrophages, endothelial cells) is cultured.

  • Cell Stimulation: The cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence of varying concentrations of this compound, salicylamide, or a vehicle control.

  • Sample Collection: After a defined incubation period, the cell culture supernatant is collected.

  • ELISA Procedure:

    • A competitive enzyme-linked immunosorbent assay (ELISA) is performed on the supernatant samples.

    • The amount of PGE2 in the sample competes with a fixed amount of labeled PGE2 for binding to a limited number of antibodies coated on the microplate.

    • The amount of bound labeled PGE2 is inversely proportional to the concentration of PGE2 in the sample.

  • Data Analysis: A standard curve is generated using known concentrations of PGE2. The concentration of PGE2 in the cell culture supernatants is then determined from the standard curve, allowing for the assessment of the inhibitory effect of the test compounds.

In Vivo Assay: Hot Plate Test for Analgesia

This is a classic behavioral test to assess the central analgesic effects of a compound.

Methodology:

  • Animal Model: Mice or rats are used for this study.

  • Apparatus: A hot plate analgesiometer with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Procedure:

    • Animals are habituated to the testing room and apparatus.

    • A baseline latency to a pain response (e.g., licking a paw, jumping) is recorded for each animal when placed on the hot plate. A cut-off time is set to prevent tissue damage.

    • Animals are then administered this compound, salicylamide, a positive control (e.g., morphine), or a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • At predetermined time points after drug administration, the latency to the pain response is measured again.

  • Data Analysis: The increase in latency time (analgesic effect) is calculated for each animal. The data are then analyzed to compare the efficacy and duration of action of this compound and salicylamide.

G cluster_0 Experimental Workflow: Hot Plate Test Habituation Animal Habituation Baseline Measure Baseline Latency Habituation->Baseline Dosing Administer Compound (this compound, Salicylamide, Control) Baseline->Dosing Testing Measure Post-Dosing Latency at Time Points Dosing->Testing Analysis Data Analysis (Compare Latencies) Testing->Analysis

Caption: Workflow for the Hot Plate Analgesia Test.

In Vivo Assay: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This model is widely used to evaluate the anti-inflammatory effects of compounds.

Methodology:

  • Animal Model: Rats are typically used for this assay.

  • Procedure:

    • The initial volume of the rat's hind paw is measured using a plethysmometer.

    • Animals are administered this compound, salicylamide, a positive control (e.g., indomethacin), or a vehicle control.

    • After a set period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is administered into the right hind paw to induce inflammation and edema.

    • The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each treatment group relative to the vehicle control group. This allows for a quantitative comparison of the anti-inflammatory activity of this compound and salicylamide.

Conclusion

While this compound and salicylamide share a common structural heritage, the addition of an acetyl group to the amide nitrogen in this compound is predicted to alter its physicochemical properties, potentially impacting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its pharmacological activity. Although direct comparative data are lacking in the current literature, the established mechanism of action for salicylamide via COX inhibition provides a strong basis for the putative mechanism of this compound.

The experimental protocols outlined in this guide provide a robust framework for a head-to-head comparison of these two compounds. Such studies are essential to fully elucidate the chemical and pharmacological differences and to determine the potential therapeutic advantages, if any, of this compound over its parent compound, salicylamide. This detailed analysis will be invaluable for researchers and drug development professionals seeking to understand and potentially exploit the therapeutic potential of these salicylates.

References

Predicted Biological Pathways for Salacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the biological pathways of Salacetamide (N-acetylsalicylamide) is limited in publicly available scientific literature. The following guide presents predicted pathways based on the known pharmacological and metabolic profiles of its parent compound, Salicylamide, and the general biochemical effects of N-acetylation.

Introduction

This compound, or N-acetylsalicylamide, is a derivative of Salicylamide, a non-prescription drug with analgesic, antipyretic, and anti-inflammatory properties.[1] The addition of an acetyl group to the amide nitrogen is expected to modulate the pharmacokinetic and pharmacodynamic properties of the parent compound. This guide outlines the predicted biological pathways through which this compound may exert its therapeutic effects and undergo metabolic transformation.

Predicted Anti-Inflammatory and Analgesic Pathways

The primary mechanism of action for Salicylamide and other non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] It is highly probable that this compound follows a similar pathway.

Cyclooxygenase (COX) Inhibition Pathway

Inflammatory stimuli, such as tissue injury or infection, trigger the release of arachidonic acid from the cell membrane. The COX enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By inhibiting COX enzymes, this compound is predicted to reduce the production of prostaglandins, thereby alleviating these symptoms.

COX_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Tissue Injury) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain This compound This compound (Predicted) This compound->COX_Enzymes Inhibition

Predicted inhibition of the Cyclooxygenase pathway by this compound.

Predicted Metabolic Pathways

The metabolism of this compound is expected to proceed through Phase I and Phase II biotransformation reactions, similar to its parent compound, Salicylamide. The liver is the primary site for these metabolic processes.

Phase I Metabolism (Hydrolysis)

It is plausible that this compound undergoes hydrolysis as a primary Phase I metabolic step, where the N-acetyl group is cleaved to yield Salicylamide and acetic acid. This reaction would be catalyzed by amidase enzymes.

Phase II Metabolism (Conjugation)

Following hydrolysis to Salicylamide, or potentially acting on the intact this compound molecule, Phase II conjugation reactions are predicted to occur. These reactions increase the water solubility of the compound, facilitating its excretion. The primary conjugation pathways for Salicylamide are glucuronidation and sulfation.

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) are expected to catalyze the transfer of glucuronic acid to the hydroxyl group of the salicyl moiety.

  • Sulfation: Sulfotransferases (SULTs) would likely mediate the transfer of a sulfonate group to the phenolic hydroxyl group.

Metabolic_Pathway This compound This compound (N-acetylsalicylamide) PhaseI Phase I Metabolism (Hydrolysis via Amidases) This compound->PhaseI Salicylamide Salicylamide PhaseI->Salicylamide Acetic_Acid Acetic Acid PhaseI->Acetic_Acid PhaseII Phase II Metabolism (Conjugation) Salicylamide->PhaseII Glucuronide_Conjugate Glucuronide Conjugate PhaseII->Glucuronide_Conjugate UGTs Sulfate_Conjugate Sulfate Conjugate PhaseII->Sulfate_Conjugate SULTs Excretion Renal Excretion Glucuronide_Conjugate->Excretion Sulfate_Conjugate->Excretion

Predicted metabolic pathway of this compound.

Quantitative Data

As there is no direct quantitative data available for this compound, the following table summarizes the reported biological activity for its parent compound, Salicylamide, for comparative and predictive purposes.

CompoundTargetActivitySpeciesAssayReference
SalicylamideCOX-1 / COX-2Inhibitor-Enzyme Assay
Salicytamide*-ED50 = 4.95 mg/kgMouseWrithing Test (Analgesia)

Note: Salicytamide is a molecular association of paracetamol and salicylic acid, and while structurally related, it is a different compound from this compound. This data is included to provide context on the analgesic potency of similar salicyl-derivatives.

Experimental Protocols

To validate the predicted biological activity of this compound, a cyclooxygenase (COX) inhibition assay would be a key experiment.

Protocol: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

1. Objective: To determine the inhibitory potency (IC50) of this compound against human recombinant COX-1 and COX-2 enzymes.

2. Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Known COX inhibitors (e.g., aspirin, celecoxib) as positive controls

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • Assay buffer (e.g., Tris-HCl)

  • Prostaglandin E2 (PGE2) EIA Kit

3. Procedure:

  • Prepare serial dilutions of this compound and control compounds in DMSO.

  • In a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and the test compound or control at various concentrations.

  • Pre-incubate the enzyme with the compound for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., a solution of hydrochloric acid).

  • Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

4. Expected Outcome: This assay will provide quantitative data on the inhibitory effect of this compound on COX-1 and COX-2, allowing for a direct assessment of its predicted anti-inflammatory and analgesic potential and its selectivity for the two COX isoforms.

Conclusion

Based on its structural similarity to Salicylamide, this compound is predicted to function as an anti-inflammatory and analgesic agent primarily through the inhibition of COX-1 and COX-2 enzymes. Its metabolism is likely to involve hydrolysis to Salicylamide, followed by glucuronidation and sulfation to facilitate excretion. The hypotheses presented in this guide require experimental validation, for which a standard in vitro COX inhibition assay protocol has been provided. Further research is necessary to fully elucidate the biological pathways and therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Salacetamide from Salicylamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed experimental protocols for the synthesis of acetylated derivatives of salicylamide, focusing on the Friedel-Crafts acylation to produce 5-acetylsalicylamide. Salicylamide and its derivatives are important intermediates in the pharmaceutical industry, known for their analgesic and anti-inflammatory properties.[1] This application note outlines two primary methods for the synthesis of 5-acetylsalicylamide: a traditional approach using a molten salt catalyst system and a modern approach employing an ionic liquid as both catalyst and solvent.[2][3][4] Detailed procedures, reaction parameters, and data on product yield and purity are presented. Additionally, standard methods for product purification and characterization using spectroscopic techniques are described.

Introduction

Salicylamide, the amide of salicylic acid, is a well-established compound in medicinal chemistry. The acetylation of salicylamide can lead to various isomers, with the specific product being dependent on the reaction conditions and reagents. The most common and industrially significant acylation is the Friedel-Crafts reaction, which introduces an acetyl group onto the benzene ring, typically at the 5-position, to yield 5-acetylsalicylamide.[4] This derivative serves as a key intermediate in the synthesis of various pharmaceuticals.

Alternative synthesis strategies can yield other isomers. For instance, acetylation with acetic anhydride can lead to O-acetylsalicylamide (acetylation of the phenolic hydroxyl group) or N-acetylsalicylamide (acetylation of the amide nitrogen). This protocol will focus on the synthesis of 5-acetylsalicylamide, for which robust experimental data is available.

Two distinct protocols are presented:

  • Protocol A: A solvent-free method using an affordable NaCl-AlCl₃ molten salt system as the catalyst.

  • Protocol B: A "green chemistry" approach using a Lewis acidic ionic liquid as both the catalyst and the solvent, which allows for milder reaction conditions.

General Experimental Workflow

The synthesis of 5-acetylsalicylamide from salicylamide via Friedel-Crafts acylation follows a consistent workflow, encompassing reaction setup, execution, product isolation, and purification. The specific parameters for each step vary between Protocol A and Protocol B.

G General Workflow for 5-Acetylsalicylamide Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Reagents & Glassware (Dry) setup Reaction Setup (Catalyst + Salicylamide) reagents->setup 1. Combine heating Heating & Melting setup->heating 2. Heat addition Acylating Agent Addition (Dropwise) heating->addition 3. Add react Insulation Reaction addition->react 4. React quench Acid Solution Quenching react->quench 5. Quench precipitation Precipitation quench->precipitation 6. Stir filtration Filtration & Washing precipitation->filtration 7. Isolate drying Drying of Crude Product filtration->drying 8. Dry recrystallization Recrystallization drying->recrystallization 9. Purify analysis Characterization (NMR, IR, MS) recrystallization->analysis 10. Analyze

Caption: General workflow for the synthesis of 5-acetylsalicylamide.

Experimental Protocols

Protocol A: Synthesis using NaCl-AlCl₃ Molten Salt

This method utilizes a low-melting-point molten salt mixture of sodium chloride and anhydrous aluminum chloride as both the catalyst and reaction medium, eliminating the need for organic solvents.

3.1. Materials and Equipment

  • Salicylamide (SA)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Sodium Chloride (NaCl)

  • Acylating reagent (e.g., Acetyl Chloride)

  • Dilute Hydrochloric Acid (HCl) solution

  • Deionized Water

  • Round-bottom flask equipped with a magnetic stirrer and heating mantle

  • Dropping funnel

  • Condenser

  • Buchner funnel and filter paper

3.2. Procedure

  • Catalyst Preparation: In a dry round-bottom flask, combine anhydrous AlCl₃ and NaCl. Heat the mixture under stirring until a clear, molten salt is formed.

  • Reactant Addition: Add salicylamide to the molten salt mixture. Continue stirring at a temperature of 120-160°C until the salicylamide is completely dissolved. The preferred temperature is 140°C.

  • Acylation: Slowly add the acylating reagent dropwise to the reaction mixture over 10-15 minutes while maintaining the temperature and stirring.

  • Reaction Completion: After the addition is complete, allow the reaction to proceed at the set temperature for 0.5 to 2 hours.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully add a dilute acid solution (e.g., HCl) to the solidified mass with vigorous stirring to quench the reaction. Continue stirring until no new solid precipitates.

  • Isolation: Filter the resulting suspension using a Buchner funnel. Wash the collected solid filter cake with deionized water to remove any remaining salts and impurities.

  • Drying: Dry the crude 5-acetylsalicylamide product in a vacuum oven.

3.3. Reaction Parameters

ParameterValue RangeOptimal ValueReference
Molar Ratio (AlCl₃ : SA)1.0 - 3.0 : 11.8 : 1
Molar Ratio (Acylating Agent : SA)0.8 - 1.5 : 11.2 : 1
Reaction Temperature120 - 160 °C140 °C
Reaction Time0.5 - 2 hours0.5 hours
Protocol B: Synthesis using Ionic Liquid Catalyst

This protocol employs a Lewis acidic ionic liquid, such as triethylammonium chloroaluminate, which acts as both the catalyst and the solvent. This method often allows for lower reaction temperatures and can offer environmental benefits.

3.1. Materials and Equipment

  • Salicylamide (SA)

  • Ionic Liquid (IL), e.g., triethylammonium chloroaluminate

  • Acetyl Chloride

  • Deionized Water

  • Standard laboratory glassware for synthesis and work-up

3.2. Procedure

  • Reaction Setup: In a round-bottom flask, combine salicylamide and the ionic liquid.

  • Acylation: Add acetyl chloride to the mixture.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 120 minutes).

  • Work-up and Isolation: The exact work-up procedure may vary depending on the ionic liquid used. Typically, it involves extraction and precipitation to isolate the product. The ionic liquid can often be recycled.

3.3. Reaction Parameters

ParameterValue RangeOptimal ValueReference
Molar Ratio (IL : SA)-2 : 1
Molar Ratio (Acetyl Chloride : SA)-4 : 1
Reaction Temperature-40 °C
Reaction Time-120 min
Conversion of Salicylamide-99.1%
Yield of 5-acetylsalicylamide-73.1%

Note: Other ionic liquids like 1-butyl-3-methylimidazolium chloroaluminate have also been used, yielding results up to 89.2%.

Product Purification and Characterization

Purification

The crude 5-acetylsalicylamide obtained from either protocol can be purified by recrystallization to remove unreacted starting materials and byproducts.

  • Dissolve the crude product in a suitable hot solvent (e.g., ethanol or an ethanol-water mixture).

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, then chill in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration and dry them under vacuum.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Logical Flow for Product Characterization

G Product Characterization Workflow Start Purified Product IR IR Spectroscopy (Functional Groups) Start->IR Identify C=O, O-H, N-H MS Mass Spectrometry (Molecular Weight) Start->MS Confirm M+ NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Start->NMR Assign Protons & Carbons End Confirmed Structure & Purity IR->End MS->End EA Elemental Analysis (Purity Confirmation) NMR->EA Verify Formula EA->End

Caption: Logical workflow for the structural confirmation and purity analysis of the final product.

  • Infrared (IR) Spectroscopy: Used to identify key functional groups. Expected peaks include those for the amide (N-H stretch, C=O stretch), the phenolic hydroxyl (O-H stretch), and the newly introduced ketone (C=O stretch).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the precise structure, including the position of the acetyl group on the aromatic ring.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of an acetyl group. High-resolution mass spectrometry can confirm the molecular formula.

  • Melting Point: The melting point of the purified product can be compared to literature values as an indicator of purity.

Safety Precautions

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetyl Chloride: Corrosive, flammable, and a lachrymator. Handle with extreme care in a well-ventilated fume hood.

  • Ionic Liquids: While often considered "greener," their toxicology may not be fully understood. Handle with care and appropriate PPE.

  • General: Perform all reactions in a well-ventilated fume hood. Be cautious during the quenching step, as it can be exothermic.

Conclusion

The synthesis of 5-acetylsalicylamide from salicylamide can be achieved effectively through Friedel-Crafts acylation. The traditional molten salt method is cost-effective and solvent-free, while the use of ionic liquids presents a milder, potentially more environmentally friendly alternative with high yields. Proper purification and thorough characterization are essential to ensure the quality of the final product for its intended downstream applications in research and drug development.

References

Synthesis of N-Acetylsalicylamide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the laboratory preparation of N-Acetylsalicylamide, a significant intermediate in the synthesis of various pharmaceutical agents. The following sections are designed to equip researchers, scientists, and drug development professionals with comprehensive methodologies and comparative data for producing this compound.

Introduction

N-Acetylsalicylamide, also known as 5-acetylsalicylamide, is a key building block in medicinal chemistry. Its synthesis is a critical step in the development of numerous therapeutic agents. This document outlines two distinct and effective laboratory-scale methods for its preparation: a traditional Friedel-Crafts acylation using a molten salt system and a more modern approach utilizing an ionic liquid as both catalyst and solvent. These methods offer different advantages in terms of yield, cost, and environmental impact.

Comparative Synthesis Data

The following table summarizes the quantitative data from the two primary synthesis methods detailed in this document, allowing for a direct comparison of their key parameters and outcomes.

ParameterMethod 1: Friedel-Crafts Acylation in Molten SaltMethod 2: Friedel-Crafts Acylation in Ionic Liquid
Starting Material SalicylamideSalicylamide
Acylating Agent Acetyl ChlorideAcetyl Chloride
Catalyst/Solvent NaCl-AlCl₃ low-melting-point mixed molten salts1-butyl-3-methylimidazolium chloroaluminate ([BMIM]Cl-nAlCl₃) or N-butylpyridinium chloroaluminate ([BPy]Cl-nAlCl₃)
Molar Ratio (Catalyst:Salicylamide) Anhydrous AlCl₃ : Salicylamide = 1.0-3.0 : 1Ionic Liquid : Salicylamide = 2 : 1
Molar Ratio (Acylating Agent:Salicylamide) Not explicitly stated, but dropwise addition is key.Acetyl Chloride : Salicylamide = 4 : 1
Reaction Temperature 120-160 °C (Optimal at 140 °C)[1][2][3]40 °C[4]
Reaction Time 0.5 hours after dropwise addition[1]120 minutes
Product Yield High (specific percentage not consistently stated across all sources)Up to 73.1% (with triethylammonium chloroaluminate IL), 81.3% (with [BMIM]Cl-2AlCl₃), 89.2% (with [BPy]-2AlCl₃)
Key Advantages Low raw material cost, elimination of organic solvents, high yield, simple post-treatmentHigh yield, mild reaction conditions, potential for catalyst recycling

Experimental Protocols

Method 1: Friedel-Crafts Acylation in a NaCl-AlCl₃ Molten Salt System

This method utilizes a low-melting-point mixture of sodium chloride and anhydrous aluminum chloride as both the solvent and the catalyst for the Friedel-Crafts acylation of salicylamide.

Materials:

  • Salicylamide

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Sodium Chloride (NaCl)

  • Acetyl Chloride

  • Concentrated Hydrochloric Acid (HCl)

  • Ice water

  • Stirring apparatus

  • Heating mantle

  • Reaction vessel (e.g., three-necked flask)

  • Dropping funnel

  • Filtration apparatus

Procedure:

  • Preparation of the Molten Salt: In a reaction vessel, combine anhydrous aluminum chloride and sodium chloride. Heat the mixture with stirring until a molten salt is formed.

  • Dissolution of Salicylamide: To the molten salt, add salicylamide and continue to stir at a temperature between 120-160 °C until the salicylamide is completely dissolved.

  • Acylation Reaction: Slowly add acetyl chloride dropwise to the reaction mixture. After the addition is complete, maintain the reaction temperature for approximately 30 minutes.

  • Quenching and Precipitation: After the reaction is complete, carefully and slowly add an acidic solution (e.g., a mixture of concentrated HCl and ice water) to the reaction product. This will cause the product to precipitate.

  • Isolation and Purification: Continue stirring the mixture at room temperature until no more solid forms. Filter the resulting suspension, wash the filter cake with water, and dry it to obtain the crude 5-acetylsalicylamide. The crude product can be further purified by recrystallization.

Method 2: Friedel-Crafts Acylation using an Ionic Liquid

This protocol employs an ionic liquid, such as triethylammonium chloroaluminate, which serves as both the catalyst and the reaction medium.

Materials:

  • Salicylamide (SA)

  • Acetyl Chloride

  • Triethylammonium chloroaluminate ionic liquid (IL)

  • Reaction vessel with stirring

  • Thermostatically controlled heating system

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the triethylammonium chloroaluminate ionic liquid and salicylamide. The optimal molar ratio of ionic liquid to salicylamide is 2:1.

  • Addition of Acylating Agent: While stirring, add acetyl chloride to the mixture. The recommended molar ratio of acetyl chloride to salicylamide is 4:1.

  • Reaction Conditions: Heat the reaction mixture to 40 °C and maintain this temperature with continuous stirring for 120 minutes.

  • Work-up: (Note: The source material focuses on the optimal reaction conditions and yield, with less detail on the work-up. A standard work-up for such a reaction would involve quenching with water and extraction of the product.)

  • Product Isolation: Isolate the 5-acetylsalicylamide from the reaction mixture. The conversion of salicylamide under these conditions has been reported to be 99.1%, with a product yield of up to 73.1%.

Visualizing the Synthesis

The following diagrams illustrate the chemical pathway and a general workflow for the laboratory preparation of N-Acetylsalicylamide.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Salicylamide Salicylamide N_Acetylsalicylamide N-Acetylsalicylamide Salicylamide->N_Acetylsalicylamide   + Acetyl Chloride (Friedel-Crafts Acylation) AcetylChloride Acetyl Chloride

Caption: Chemical reaction for the synthesis of N-Acetylsalicylamide.

Lab_Workflow A 1. Prepare Catalyst/Solvent System (e.g., Molten Salt or Ionic Liquid) B 2. Add Salicylamide A->B C 3. Add Acetylating Agent (e.g., Acetyl Chloride) B->C D 4. Controlled Reaction (Temperature and Time) C->D E 5. Quench Reaction D->E F 6. Isolate Crude Product (Filtration) E->F G 7. Purify Product (Recrystallization) F->G H 8. Characterize Final Product G->H

Caption: General laboratory workflow for N-Acetylsalicylamide synthesis.

References

Application Note: Analytical Methods for Salacetamide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salacetamide, a sulfonamide antibiotic, is a crucial active pharmaceutical ingredient (API) in various pharmaceutical formulations, particularly for ophthalmic applications. Accurate and precise quantification of this compound is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle, from formulation studies to quality control (QC) testing. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful technique for the separation, identification, and quantification of this compound, offering high specificity and sensitivity. A common approach is reverse-phase HPLC with UV detection.

Experimental Protocol: Reverse-Phase HPLC with UV Detection

This protocol is based on established methods for the analysis of this compound.[1][2]

1.1.1. Equipment and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile, methanol, and water.

  • Phosphoric acid or acetate buffer.

  • This compound reference standard.

1.1.2. Chromatographic Conditions

  • Mobile Phase: A mixture of acetonitrile and water (containing phosphoric acid or an appropriate buffer) is commonly used.[1] For a specific example, a mobile phase of acetate buffer (0.01 M, pH 7): acetonitrile: methanol in the ratio of 75:20:5 (v/v/v) has been reported.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 250 nm or 258 nm.

  • Injection Volume: 10 µL.

1.1.3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5-100 µg/mL).

  • Sample Preparation: For pharmaceutical formulations like eye drops, a simple dilution of the sample with the mobile phase to bring the concentration within the calibration range is typically sufficient. Filter the final solution through a 0.45 µm syringe filter before injection.

1.1.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Experimental Workflow: HPLC Method

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System (C18 Column, UV Detector) prep->hplc Injection separation Isocratic/Gradient Elution hplc->separation detection UV Detection (e.g., 258 nm) separation->detection data Data Acquisition & Processing detection->data quant Quantification (Calibration Curve) data->quant

Caption: Workflow for this compound quantification by HPLC.

UV-Vis Spectrophotometric Methods

UV-Vis spectrophotometry offers a simpler and more cost-effective alternative for this compound quantification, suitable for routine QC analysis. Two common methods are direct UV measurement and colorimetric determination.

Method 1: Direct UV Spectrophotometry

This method relies on the inherent UV absorbance of this compound.

2.1.1. Experimental Protocol This protocol is based on the direct determination of sulfacetamide sodium in distilled water.

2.1.1.1. Equipment and Materials

  • UV-Vis Spectrophotometer (double beam).

  • Matched quartz cuvettes (1 cm path length).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Distilled water.

  • This compound reference standard.

2.1.1.2. Procedure

  • Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound in distilled water (e.g., 10 µg/mL) from 200-400 nm to determine the λmax. The reported λmax for sulfacetamide sodium is 258 nm.

  • Standard Stock Solution: Prepare a stock solution of this compound in distilled water (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve. A reported determination limit is in the range of 0.55-25.4 µg/mL.

  • Sample Preparation: Dilute the sample formulation with distilled water to a concentration within the linear range of the assay.

  • Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against a distilled water blank.

  • Quantification: Construct a calibration curve of absorbance versus concentration and determine the concentration of this compound in the sample.

Method 2: Colorimetric Method via Diazotization

This method involves a chemical reaction to produce a colored product, which is then measured spectrophotometrically. This can enhance specificity by reducing interference from excipients.

2.2.1. Experimental Protocol This protocol is based on the diazotization of sulfacetamide and subsequent coupling with m-aminophenol.

2.2.1.1. Equipment and Materials

  • UV-Vis Spectrophotometer.

  • Matched cuvettes (1 cm path length).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Distilled water.

  • This compound reference standard.

  • Sulfuric acid (1N).

  • Sodium nitrite solution (1%).

  • Sulfamic acid solution (3%).

  • m-aminophenol solution (0.5%).

  • Sodium acetate solution (1M).

2.2.1.2. Procedure

  • Standard and Sample Preparation: Prepare a standard solution of this compound (e.g., 100 ppm). For samples like eye drops, dilute 0.1 mL to 100 mL with distilled water.

  • Color Development:

    • To a series of 25 mL volumetric flasks, add varying volumes of the standard sulfacetamide solution (e.g., 0.1 to 2.0 mL of 100 ppm solution).

    • Add 5 mL of distilled water, followed by 4 mL of 1N sulfuric acid and 0.7 mL of 1% sodium nitrite solution.

    • Allow the solution to stand for 3 minutes for the diazotization reaction to complete.

    • Add 1.5 mL of 3% sulfamic acid solution to destroy excess nitrite and let it stand for 2 minutes.

    • Add 1.5 mL of 0.5% m-aminophenol solution, followed by 7 mL of 1M sodium acetate solution.

    • Dilute to the mark with distilled water.

  • Measurement: Measure the absorbance of the resulting orange-colored solution immediately at the λmax of 436 nm against a reagent blank.

  • Quantification: Construct a calibration curve of absorbance versus concentration to determine the this compound content in the sample.

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow cluster_direct Direct UV Method cluster_colorimetric Colorimetric Method prep1 Sample & Standard Preparation (Dilution in Water) measure1 Absorbance Measurement (at λmax ~258 nm) prep1->measure1 quant1 Quantification measure1->quant1 prep2 Sample & Standard Preparation react Diazotization & Coupling Reaction prep2->react measure2 Absorbance Measurement (at λmax ~436 nm) react->measure2 quant2 Quantification measure2->quant2

Caption: Workflows for this compound quantification by UV-Vis Spectrophotometry.

Summary of Quantitative Data

The following table summarizes the key performance parameters of the described analytical methods for this compound quantification.

ParameterHPLC MethodDirect UV-Vis SpectrophotometryColorimetric UV-Vis Method
Linearity Range 1-100 µg/mL (Typical)0.55 - 25.4 µg/mL0.4 - 8 ppm (µg/mL)
Limit of Detection (LOD) 1.15 µg/mLNot explicitly stated, but detectable limit is 1.67x10⁻⁶ M (0.04 mg%)0.2142 µg/mL
Limit of Quantification (LOQ) 3.83 µg/mL5.07x10⁻⁶ M (0.13 mg%)0.707 µg/mL
Accuracy (% Recovery) 99 - 101%100.03 ± 0.589%100.0 - 100.3%
Precision (RSD %) < 2%1.25%0.28 - 0.8%
Wavelength (λmax) ~258 nm~258 nm436 nm
Molar Absorptivity (L.mol⁻¹.cm⁻¹) N/A14,9001.68 x 10⁴

Note: The values presented in the table are derived from various literature sources and may vary depending on the specific experimental conditions and instrumentation used.

Conclusion

Both HPLC and UV-Vis spectrophotometry are suitable methods for the quantification of this compound in pharmaceutical preparations. The choice of method will depend on the specific requirements of the analysis. HPLC offers higher selectivity and is ideal for stability-indicating assays and the analysis of complex mixtures. Direct UV-Vis spectrophotometry is a rapid and simple method for routine analysis of pure substances or simple formulations. The colorimetric UV-Vis method provides an alternative with enhanced specificity compared to the direct UV method, particularly in the presence of interfering substances. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.

References

Application Note: HPLC-UV Method for the Analysis of Salacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salacetamide is a pharmaceutical compound with analgesic and antipyretic properties. Accurate and reliable analytical methods are essential for its quantification in research, development, and quality control settings. This application note details a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of this compound. The described method is based on established protocols for the structurally similar compound, Sulfacetamide, and is intended to serve as a robust starting point for method development and validation.

Principle

This method employs reverse-phase HPLC to separate this compound from potential impurities and degradation products. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an organic solvent and an aqueous buffer. Detection and quantification are performed by monitoring the UV absorbance at a wavelength where this compound exhibits significant absorption.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.[1]

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphate or acetate buffer salts (e.g., potassium phosphate monobasic, sodium acetate).

  • Standard: this compound reference standard.

  • Sample Preparation: Syringe filters (0.45 µm) may be necessary for sample clarification.[2]

2. Preparation of Solutions

  • Mobile Phase Preparation: A proposed starting mobile phase is a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 4.5 with phosphoric acid) in a ratio of 30:70 (v/v). The mobile phase should be filtered and degassed prior to use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1-100 µg/mL).

3. Chromatographic Conditions

The following are recommended starting conditions. Optimization may be required based on the specific column and instrumentation used.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 4.5) (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 260 nm
Run Time Approximately 10 minutes

4. Sample Preparation

  • Solid Samples: Accurately weigh the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range.

  • Liquid Samples (e.g., formulations): Dilute the sample with the mobile phase to an appropriate concentration.

  • For all samples, filtration through a 0.45 µm syringe filter is recommended before injection to prevent column clogging.[2]

5. Method Validation Parameters (Proposed)

For quantitative analysis, the method should be validated according to ICH guidelines. The following table summarizes the key validation parameters and their typical acceptance criteria.

ParameterDescription
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentrations should be used.
Accuracy The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery studies at different concentration levels.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]

Data Presentation

The following table presents hypothetical but expected quantitative data for a validated this compound HPLC-UV method, based on typical performance characteristics of similar assays.

ParameterExpected Value/Range
Retention Time (RT) ~ 5 - 8 minutes
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
LOD ~ 0.1 µg/mL
LOQ ~ 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of the HPLC-UV analysis for this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLCSytem HPLC System Setup MobilePhase->HPLCSytem StandardPrep Standard Solution Preparation Injection Sample Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection HPLCSytem->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Figure 1. Experimental workflow for HPLC-UV analysis of this compound.

Logical_Relationship Analyte This compound Separation Separation Analyte->Separation StationaryPhase Stationary Phase (C18) StationaryPhase->Separation MobilePhase Mobile Phase (ACN/Buffer) MobilePhase->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

Figure 2. Logical relationship of components in the HPLC separation.

Conclusion

The proposed HPLC-UV method provides a reliable and robust framework for the analysis of this compound. The detailed protocol and suggested validation parameters offer a clear pathway for researchers, scientists, and drug development professionals to establish a validated analytical method for the routine quantification of this compound. As with any analytical method, optimization and validation are crucial to ensure its suitability for the intended application.

References

Application Notes and Protocols for Salacetamide and its Analogs in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salacetamide and its derivatives, particularly salicytamide, represent a class of compounds with significant potential in anti-inflammatory research. These molecules, structurally related to salicylates, have demonstrated efficacy in various preclinical models of inflammation. Their mechanisms of action often involve the modulation of key inflammatory pathways, including the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) signaling cascades.

These application notes provide a comprehensive overview of the use of this compound and its analogs in common in vitro and in vivo anti-inflammatory research models. Detailed protocols for key experiments are provided to facilitate the practical application of these compounds in a research setting.

Mechanism of Action

Salicylates, the parent compounds of this compound, exert their anti-inflammatory effects through multiple mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Salicylates can inhibit COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever[1][2]. While aspirin (acetylsalicylic acid) irreversibly inhibits COX, other salicylates like sodium salicylate exhibit reversible inhibition[2]. Some evidence suggests that the anti-inflammatory effects of salicylates may be due to the suppression of COX-2 induction, thereby reducing the production of pro-inflammatory prostaglandins[3].

  • Inhibition of the NF-κB Signaling Pathway: A crucial mechanism of action for salicylates is the inhibition of the NF-κB pathway[4]. NF-κB is a transcription factor that plays a central role in regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Salicylates have been shown to prevent the degradation of IκB, the inhibitory protein of NF-κB, thus retaining NF-κB in an inactive state in the cytoplasm. This inhibition is thought to occur through the specific inhibition of IκB kinase β (IKKβ).

Data Presentation: In Vivo Anti-inflammatory Models

The following tables summarize the quantitative data for salicytamide, an analog of this compound, in various animal models of inflammation and nociception.

Table 1: Efficacy of Salicytamide in a Murine Acetic Acid-Induced Writhing Test

CompoundDose (mg/kg, p.o.)Writhing Inhibition (%)ED₅₀ (mg/kg)Reference
Salicytamide--4.95

Table 2: Efficacy of Salicytamide in a Murine Formalin-Induced Nociception Test

CompoundDose (mg/kg, p.o.)Effect on Inflammatory Phase (Licking Time)Reference
Salicytamide5.0Reduction
Salicytamide10.0Reduction

Table 3: Efficacy of Salicytamide in a Rat Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg, p.o.)Reduction in Paw EdemaReference
Salicytamide2.5Yes
Salicytamide5.0Yes
Salicytamide10.0Yes

Table 4: Efficacy of Salicytamide in a Murine Croton Oil-Induced Ear Edema Model

CompoundDose (mg/kg, p.o.)Reduction in Ear EdemaReference
Salicytamide2.5Yes
Salicytamide5.0Yes
Salicytamide10.0Yes

Data Presentation: In Vitro Anti-inflammatory Assays

The following table summarizes the quantitative data for representative acetamide derivatives in in vitro models of inflammation.

Table 5: In Vitro Anti-inflammatory Activity of Acetamide Derivatives in LPS-Stimulated J774.A1 Macrophages

CompoundConcentration (µM)Inhibition of Nitrite Production (%)Reference
400060.1 - 10Significant Reduction
400070.1 - 10Significant Reduction

Experimental Protocols

In Vivo Models

This model is used to evaluate peripheral analgesic activity.

  • Animals: Male Swiss albino mice (20-25 g).

  • Materials:

    • This compound or analog

    • Vehicle (e.g., 0.5% carboxymethylcellulose)

    • 0.6% acetic acid solution

    • Standard analgesic (e.g., Aspirin)

  • Procedure:

    • Fast animals for 12 hours before the experiment with free access to water.

    • Administer the test compound or vehicle orally (p.o.) 30-60 minutes before the acetic acid injection.

    • Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally (i.p.).

    • Immediately after the injection, place the mouse in an individual observation chamber.

    • Record the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20-30 minutes.

    • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

This is a widely used model of acute inflammation.

  • Animals: Male Wistar rats (150-200 g).

  • Materials:

    • This compound or analog

    • Vehicle

    • 1% Carrageenan solution in saline

    • Pletismometer or digital calipers

    • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the test compound or vehicle orally or intraperitoneally 30-60 minutes before the carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.

In Vitro Assays

This assay measures the inhibitory effect of a compound on the production of nitric oxide, a pro-inflammatory mediator.

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Materials:

    • This compound or analog

    • Lipopolysaccharide (LPS)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

    • Sodium nitrite standard solution

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

    • Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

This assay measures the ability of a compound to scavenge reactive oxygen species.

  • Cell Line: Murine macrophage cell line (e.g., J774.A1).

  • Materials:

    • This compound or analog

    • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

    • tert-Butyl hydroperoxide (t-BHP) or Phorbol 12-myristate 13-acetate (PMA) as an ROS inducer.

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed J774.A1 cells in a 96-well black plate and allow them to adhere.

    • Wash the cells with PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

    • Add the test compound at various concentrations and incubate for a specified time.

    • Induce ROS production by adding t-BHP or PMA.

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.

    • Calculate the percentage of ROS scavenging activity.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Releases This compound This compound (Salicylates) This compound->IKK Inhibits Genes Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2, Cytokines) NFkB_nuc->Genes Induces

Caption: NF-κB Signaling Pathway Inhibition by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inflammation Inflammatory Response Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation This compound This compound (Salicylates) This compound->COX1 Inhibits This compound->COX2 Inhibits Inflammatory_Stimuli Inflammatory Stimuli This compound->Inflammatory_Stimuli Suppresses Induction Inflammatory_Stimuli->COX2 Induces

Caption: Cyclooxygenase (COX) Pathway Modulation.

G start Start animal_prep Animal Preparation (Acclimatization, Fasting) start->animal_prep treatment Administer Test Compound (this compound/Analog or Vehicle) animal_prep->treatment inflammation Induce Inflammation (e.g., Carrageenan Injection) treatment->inflammation measurement Measure Inflammatory Response (e.g., Paw Volume) inflammation->measurement data_analysis Data Analysis (% Inhibition) measurement->data_analysis end End data_analysis->end

Caption: In Vivo Anti-inflammatory Experimental Workflow.

References

Application Notes and Protocols for the Use of Salacetamide in Nociception and Pain Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Salacetamide

This compound is a novel non-steroidal anti-inflammatory drug (NSAID) candidate developed through the molecular association of paracetamol and salicylic acid. It has demonstrated significant peripheral and central antinociceptive and anti-inflammatory properties in preclinical studies. These characteristics make this compound a compound of interest for investigation in various models of nociception and pain.

Putative Mechanism of Action

While direct in-vitro studies on the specific molecular targets of this compound are not extensively available, its mechanism of action is likely derived from its parent compounds, salicylic acid and paracetamol. The proposed primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, important mediators of pain and inflammation. Salicylates are known to inhibit COX-1 and COX-2, thereby reducing prostaglandin production. Additionally, salicylates may exert anti-inflammatory effects through adenosine-dependent pathways, independent of prostaglandin synthesis inhibition[1].

The following diagram illustrates the proposed signaling pathway for the anti-inflammatory and analgesic effects of this compound.

Salacetamide_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain This compound This compound This compound->COX1_COX2 Inhibition

Caption: Proposed mechanism of action of this compound.

In Vivo Analgesic Efficacy of this compound

This compound has been evaluated in several established rodent models of nociception, demonstrating both peripheral and central analgesic effects. The following table summarizes the available quantitative data on its efficacy.

Pain Model Species Endpoint This compound ED₅₀ (mg/kg) Reference Compound Reference Compound ED₅₀ (mg/kg)
Acetic Acid-Induced Writhing TestMouseReduction in writhing behavior4.95--
Hot Plate TestMouseIncreased latency to paw licking/jumpingEffective--
Formalin Test (Inflammatory Phase)MouseReduction in licking timeEffective--
Formalin Test (Neurogenic Phase)MouseReduction in licking timeEffective--

Experimental Protocols

Detailed methodologies for key in vivo experiments to assess the antinociceptive properties of this compound are provided below.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity.

4.1.1. Materials

  • Male Swiss mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • 0.6% acetic acid solution

  • Syringes and needles for oral and intraperitoneal administration

  • Observation chambers

  • Stopwatch

4.1.2. Experimental Workflow

Writhing_Test_Workflow Start Start Acclimatize Acclimatize mice for 1 hour Start->Acclimatize Administer_Drug Administer this compound or Vehicle (p.o.) Acclimatize->Administer_Drug Wait Wait for 30-60 minutes Administer_Drug->Wait Inject_Acetic_Acid Inject 0.6% acetic acid (i.p.) Wait->Inject_Acetic_Acid Observe Observe and count writhes for 20 minutes Inject_Acetic_Acid->Observe Analyze Analyze data and calculate % inhibition Observe->Analyze End End Analyze->End

Caption: Workflow for the acetic acid-induced writhing test.

4.1.3. Procedure

  • House mice individually in observation chambers and allow them to acclimatize for at least 1 hour before the experiment.

  • Administer this compound or the vehicle orally (p.o.) to different groups of mice.

  • After a predetermined time (e.g., 30 or 60 minutes), inject 0.6% acetic acid intraperitoneally (i.p.).

  • Immediately after the acetic acid injection, start a stopwatch and count the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) for a period of 20 minutes.

  • Calculate the percentage of inhibition of writhing for the drug-treated groups compared to the vehicle-treated group.

Hot Plate Test

This test is used to assess central analgesic activity.[2][3][4]

4.2.1. Materials

  • Male Swiss mice (20-25 g)

  • This compound

  • Vehicle

  • Hot plate apparatus with adjustable temperature control

  • Stopwatch

4.2.2. Procedure

  • Set the temperature of the hot plate to a constant temperature (e.g., 55 ± 0.5°C).

  • Place each mouse individually on the hot plate and start the stopwatch.

  • Observe the mouse for signs of nociception, such as licking of the hind paws or jumping.

  • Record the latency (in seconds) for the first sign of nociception. A cut-off time (e.g., 30 or 60 seconds) should be established to prevent tissue damage.

  • Administer this compound or vehicle orally.

  • At different time points after drug administration (e.g., 30, 60, 90, and 120 minutes), repeat the hot plate test for each mouse.

  • An increase in the latency to respond is indicative of an analgesic effect.

Formalin Test

This model is used to assess both neurogenic and inflammatory pain.[5]

4.3.1. Materials

  • Male Swiss mice (20-25 g)

  • This compound

  • Vehicle

  • 2.5% formalin solution (in saline)

  • Syringes and needles for oral and intraplantar administration

  • Observation chambers with a mirror to allow clear observation of the paws

  • Stopwatch

4.3.2. Logical Relationship of Formalin Test Phases

Formalin_Test_Phases Formalin_Injection Intraplantar Formalin Injection Phase1 Phase 1 (0-5 min) Neurogenic Pain Direct Nociceptor Activation Formalin_Injection->Phase1 Interphase Interphase (5-15 min) Reduced Licking Phase1->Interphase Phase2 Phase 2 (15-30 min) Inflammatory Pain Release of Inflammatory Mediators Interphase->Phase2

Caption: The biphasic response in the formalin test.

4.3.3. Procedure

  • Administer this compound or vehicle orally to different groups of mice.

  • After a predetermined time (e.g., 30 or 60 minutes), inject a 2.5% formalin solution into the plantar surface of one of the hind paws.

  • Immediately place the mouse in an observation chamber.

  • Record the total time (in seconds) the mouse spends licking or biting the injected paw.

  • The observation period is typically divided into two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-formalin injection (neurogenic pain).

    • Phase 2 (Late Phase): 15-30 minutes post-formalin injection (inflammatory pain).

  • A reduction in the licking/biting time in either phase indicates an analgesic effect.

Data Analysis and Interpretation

For all experiments, data should be expressed as the mean ± standard error of the mean (SEM). Statistical significance between groups can be determined using appropriate statistical tests, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test). The ED₅₀ value for the writhing test can be calculated using a non-linear regression analysis.

Safety and Handling

Standard laboratory safety procedures should be followed when handling this compound and other chemicals. Animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Disclaimer: This document is intended for research purposes only and does not constitute medical advice. The protocols described are general guidelines and may need to be optimized for specific experimental conditions.

References

Application Notes and Protocols for Testing Salacetamide Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salacetamide, a sulfonamide derivative, has been investigated for its potential biological activities. Understanding its cytotoxic profile is a critical step in the evaluation of its therapeutic potential. These application notes provide detailed protocols for assessing the cytotoxicity of this compound in various cell lines. The methodologies described herein are standard in vitro assays for determining cell viability and proliferation, membrane integrity, and apoptosis.

Data Presentation

The cytotoxic effects of this compound can be quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the available data on the cytotoxic activity of this compound and provides comparative data for other sulfonamides to offer context.

CompoundCell LineAssayIncubation Time (hours)IC50 / Effective ConcentrationCitation
This compound (Sulfacetamide) T-47D (Breast Cancer)MTT4841 mM (causes 50% reduction in cell viability)[1]
Comparative Sulfonamide 1MDA-MB-468 (Breast Cancer)MTT72< 30 µM[2]
Comparative Sulfonamide 1MCF-7 (Breast Cancer)MTT72< 128 µM[2]
Comparative Sulfonamide 1HeLa (Cervical Cancer)MTT72< 360 µM[2]

Note: Comprehensive IC50 data for this compound across a wide range of cell lines is limited in publicly available literature. The data for "Comparative Sulfonamide 1" is provided for contextual purposes to illustrate the range of cytotoxic potentials within the sulfonamide class of compounds.

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Cytotoxicity Assay (Lactate Dehydrogenase - LDH Assay)

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • This compound stock solution

  • Complete cell culture medium

  • 96-well plates

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a positive control (maximum LDH release) by adding lysis buffer to untreated cells 45 minutes before the assay.

  • Incubation: Incubate the plate for the desired time periods at 37°C and 5% CO2.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs) * 100.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • This compound stock solution

  • Complete cell culture medium

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Collect the supernatant as it may contain apoptotic cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Visualization of Experimental Workflow and Signaling Pathways

Experimental_Workflow Experimental Workflow for this compound Cytotoxicity Testing cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Selection & Culture mtt_assay MTT Assay (Viability/Proliferation) cell_culture->mtt_assay ldh_assay LDH Assay (Membrane Integrity) cell_culture->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis_assay salacetamide_prep This compound Stock Preparation salacetamide_prep->mtt_assay salacetamide_prep->ldh_assay salacetamide_prep->apoptosis_assay data_collection Data Collection (Absorbance/Fluorescence) mtt_assay->data_collection ldh_assay->data_collection apoptosis_assay->data_collection ic50_calc IC50 Calculation data_collection->ic50_calc mechanism_determination Mechanism Determination data_collection->mechanism_determination

Caption: Workflow for assessing the cytotoxicity of this compound.

Salacetamide_Signaling_Pathway Proposed Signaling Pathway of this compound in T-47D Cells cluster_upstream Upstream Regulation cluster_downstream Cellular Outcome This compound This compound p53_DRAM p53/DRAM Pathway This compound->p53_DRAM Downregulates Akt_mTOR Akt/mTOR Pathway This compound->Akt_mTOR Upregulates Autophagy Cytoprotective Autophagy p53_DRAM->Autophagy Inhibits Akt_mTOR->Autophagy Promotes Cell_Viability Decreased Cell Viability Autophagy->Cell_Viability

Caption: this compound's effect on autophagy signaling in T-47D cells.[1]

References

Application Notes and Protocols for In Vivo Administration of Sulfacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and in vivo administration of Sulfacetamide, a sulfonamide antibiotic. The information is intended to guide researchers in preclinical studies involving this compound.

Physicochemical and Pharmacokinetic Data

Proper formulation and dose determination require an understanding of the physicochemical and pharmacokinetic properties of Sulfacetamide. The following tables summarize key quantitative data for Sulfacetamide and its commonly used sodium salt.

Data Presentation

Table 1: Solubility of Sulfacetamide Sodium Salt

Solvent/VehicleSolubilityNotes
Water≥ 50 mg/mLFreely soluble.[1]
Phosphate-Buffered Saline (PBS, pH 7.2)~5 mg/mL
Dimethyl Sulfoxide (DMSO)~15-33.33 mg/mLHygroscopic DMSO can impact solubility; use freshly opened solvent.[1]
Ethanol~1 mg/mL
Dimethylformamide (DMF)~20 mg/mL
Corn OilInsolubleCan be used to form a suspension.
1% Hydroxypropyl Methylcellulose (HPMC)Vehicle for suspensionUsed for oral gavage in rat studies.[2]

Table 2: Pharmacokinetic and Toxicological Parameters of Sulfacetamide

ParameterSpeciesValueRoute of Administration
Plasma Half-lifeHuman7 - 12.8 hoursOral
Oral LD50Mouse16,500 mg/kgOral[3]
Percutaneous AbsorptionHuman (in vitro)~4%Topical
Plasma Protein BindingHuman80 - 85%Oral

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and administration of Sulfacetamide for in vivo studies.

Formulation of Sulfacetamide for In Vivo Administration

2.1.1. Aqueous Solution for Parenteral and Oral Administration

This protocol is suitable for preparing a clear solution of Sulfacetamide sodium salt for intravenous, intraperitoneal, or oral administration.

  • Materials:

    • Sulfacetamide sodium salt

    • Sterile Water for Injection, USP

    • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

    • 0.22 µm sterile syringe filter

    • Sterile vials

  • Procedure:

    • Aseptically weigh the required amount of Sulfacetamide sodium salt.

    • In a sterile container, dissolve the Sulfacetamide sodium salt in the desired volume of Sterile Water for Injection or PBS to achieve the final target concentration.

    • Gently agitate the solution until the powder is completely dissolved.

    • For parenteral administration, sterilize the solution by passing it through a 0.22 µm sterile syringe filter into a sterile vial.

    • Store the prepared solution protected from light. Aqueous solutions are best prepared fresh; storage for more than one day is not recommended.

2.1.2. Suspension for Oral Gavage

This protocol is suitable for preparing a suspension of Sulfacetamide for oral administration, particularly when a salt form is not used or when a specific release profile is desired.

  • Materials:

    • Sulfacetamide

    • 1% (w/v) Hydroxypropyl Methylcellulose (HPMC) in sterile water

    • Mortar and pestle or homogenizer

    • Sterile containers

  • Procedure:

    • Weigh the required amount of Sulfacetamide.

    • Levigate the powder with a small amount of the 1% HPMC vehicle to form a smooth paste.

    • Gradually add the remaining volume of the 1% HPMC vehicle while continuously mixing to ensure a uniform suspension.

    • If necessary, use a homogenizer to reduce particle size and improve suspension homogeneity.

    • Store the suspension in a tightly sealed, light-resistant container. Shake well before each use.

In Vivo Administration Protocols

The following are general guidelines for the administration of Sulfacetamide to rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

2.2.1. Oral Gavage (Mouse/Rat)

  • Purpose: To deliver a precise dose of Sulfacetamide directly into the stomach.

  • Materials:

    • Prepared Sulfacetamide solution or suspension

    • Appropriately sized oral gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats, with a ball tip)

    • Syringe

  • Procedure:

    • Gently restrain the animal, ensuring its head and body are in a straight line.

    • Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.

    • With the animal's head tilted slightly upwards, insert the gavage needle into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

    • Once the needle is in place, administer the Sulfacetamide formulation slowly and steadily.

    • Withdraw the needle gently and return the animal to its cage.

    • Monitor the animal for any signs of distress.

2.2.2. Intraperitoneal (IP) Injection (Mouse/Rat)

  • Purpose: For systemic administration of a soluble Sulfacetamide formulation.

  • Materials:

    • Sterile Sulfacetamide solution

    • Sterile syringe and needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats)

  • Procedure:

    • Restrain the animal in dorsal recumbency, tilting the head downwards.

    • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder and cecum.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no blood or urine is drawn, confirming correct needle placement.

    • Inject the solution at a steady rate.

    • Withdraw the needle and return the animal to its cage.

    • Monitor for any adverse reactions.

2.2.3. Intravenous (IV) Injection (Mouse)

  • Purpose: For rapid systemic delivery of a soluble Sulfacetamide formulation. This is a technically challenging procedure and requires significant training.

  • Materials:

    • Sterile Sulfacetamide solution

    • Sterile syringe and needle (e.g., 27-30 gauge)

    • A warming device (e.g., heat lamp) to dilate the tail veins.

    • A restraining device.

  • Procedure:

    • Place the mouse in a restraining device.

    • Warm the tail using a heat lamp to induce vasodilation, making the lateral tail veins more visible.

    • Clean the tail with an appropriate antiseptic.

    • Insert the needle, bevel up, into the distal portion of one of the lateral tail veins.

    • A successful insertion may be indicated by a small flash of blood in the needle hub.

    • Inject the solution slowly. The vein should blanch as the solution is administered. If a blister forms, the needle is not in the vein.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the animal to its cage and monitor its condition.

Visualization of Pathways and Workflows

Sulfacetamide Mechanism of Action: Folic Acid Synthesis Pathway

Sulfacetamide is a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), Sulfacetamide blocks the production of dihydrofolic acid, which is a precursor for DNA synthesis.

Folic_Acid_Synthesis cluster_pathway Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid + Glutamate Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Dihydrofolate Reductase DNA_Synthesis Purine and Thymidine Synthesis (for DNA) Tetrahydrofolic_Acid->DNA_Synthesis Sulfacetamide Sulfacetamide Sulfacetamide->DHPS Competitive Inhibition

Caption: Sulfacetamide competitively inhibits dihydropteroate synthase.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for an in vivo efficacy study of Sulfacetamide in a murine infection model.

Experimental_Workflow cluster_workflow In Vivo Efficacy Workflow Animal_Acclimation Animal Acclimation (e.g., Mice, 7 days) Infection Induce Bacterial Infection (e.g., Intraperitoneal injection of bacteria) Animal_Acclimation->Infection Randomization Randomize into Groups (Vehicle, Sulfacetamide Low Dose, High Dose) Infection->Randomization Treatment Administer Treatment (e.g., Oral Gavage, IP Injection) Randomization->Treatment Monitoring Monitor Clinical Signs (Weight, Activity, Temperature) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Bacterial load, Cytokine levels) Monitoring->Endpoint

Caption: Workflow for a murine infection model efficacy study.

Crosstalk between p53 and mTOR/AKT Signaling Pathways

Cellular stress, which can be induced by various factors including drugs, can activate complex signaling networks. The p53 and mTOR/AKT pathways are central regulators of cell fate, and their crosstalk is critical in determining whether a cell undergoes apoptosis, senescence, or survives.

p53_mTOR_Crosstalk cluster_p53 p53 Pathway cluster_mTOR mTOR/AKT Pathway p53 p53 MDM2 MDM2 p53->MDM2 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest AKT AKT p53->AKT PTEN, etc. MDM2->p53 AKT->MDM2 Phosphorylation (Inhibition of p53) mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: Interplay between p53 and mTOR/AKT signaling pathways.

References

Troubleshooting & Optimization

Improving Salacetamide synthesis yield and purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and purity of Salacetamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound include:

  • Salicylic Acid and Urea: This method involves heating salicylic acid and urea, often with a catalyst like boric acid, to form this compound.[1]

  • Methyl Salicylate Ammoniation: This industrial process involves reacting methyl salicylate with ammonia, often under pressure and in an aqueous medium.[2][3] This method is often preferred for achieving higher purity.

  • Salicylic Acid Ammoniation: This route uses salicylic acid and ammonia directly. However, it can result in lower purity and a pink-colored product, making purification more complex.[2]

  • Phenol and Urea: This method synthesizes this compound using phenol and urea with a solid base catalyst.[4]

Q2: Why is my crude this compound product colored (e.g., pink, orange, or gray)?

A2: Discoloration in the this compound product is a common issue, often indicating the presence of impurities.

  • Oxidation: Salicylic acid and its derivatives can be susceptible to oxidation, which forms colored byproducts. This is particularly noted in the methyl salicylate ammoniation process, where the product can appear gray or pink.

  • Reaction Byproducts: The salicylic acid ammoniation process is known to produce a pink-colored finished product due to impurities formed during the reaction.

  • High Temperatures: In the urea-based synthesis, heating the melt to high temperatures (e.g., 180°C) can lead to the formation of colored impurities, sometimes resulting in a bright orange mixture.

Q3: What are the most effective purification techniques for this compound?

A3: The most common and effective purification method for crude this compound is recrystallization.

  • Recrystallization from Water: this compound has low solubility in cold water but dissolves in hot water, making water an excellent solvent for recrystallization.

  • Hot Filtration: If insoluble impurities are present after dissolving the crude product in hot solvent, a hot filtration step can be performed to remove them before allowing the solution to cool and crystallize.

Q4: Which chlorinating agent is best for converting salicylic acid to salicyl chloride as an intermediate?

A4: Thionyl chloride (SOCl₂) is highly effective for converting salicylic acid to salicyloyl chloride. The reaction is favorable because it produces gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. However, alternatives like oxalyl chloride can also be used, which may be milder and prevent side reactions with the phenolic hydroxyl group.

Troubleshooting Guide

Problem 1: Low Reaction Yield

Potential Cause Suggested Solution Citation
Incomplete Reaction Optimize reaction parameters such as temperature, time, and reactant concentrations. For the phenol/urea method, ensure the reaction time is sufficient (1h-24h) and the temperature is within the optimal range (140-220°C).
Byproduct Formation In reactions involving salicylic acid, the phenolic hydroxyl group can undergo side reactions. Consider using milder reagents or protecting the hydroxyl group if side reactions are significant.
Loss During Workup/Purification Minimize product transfers between vessels. Using an Agitated Nutsche Filter Dryer (ANFD) can help by combining isolation, washing, and drying in a single unit, reducing product loss.
Suboptimal Catalyst For the phenol/urea route, the choice of a solid base catalyst is critical. MgO has shown good results due to its moderate basic sites.
Ammonia Byproduct (Urea Method) In the reaction of phenol and urea, the byproduct ammonia must be removed in a timely manner to drive the reaction forward and improve yield.

Problem 2: Product Impurity and Discoloration

Potential Cause Suggested Solution Citation
Oxidation of Reactants/Product When using the methyl salicylate method, carry out the reaction in the presence of a reducing agent, such as sodium sulfite or ammonium sulfite, to prevent the formation of colored oxidation products.
Residual Starting Materials Ensure the reaction goes to completion. After the reaction, perform a thorough purification, such as recrystallization from water, to remove unreacted salicylic acid or other starting materials.
Formation of Side Products The salicylic acid ammoniation process is known for producing colored impurities. Consider switching to the methyl salicylate ammoniation method for higher purity.
Thermal Degradation Avoid excessive temperatures during the reaction and purification steps. Salicyloyl chloride, an intermediate, is known to be unstable at elevated temperatures.

Comparative Data on Synthesis Methods

Synthesis Method Starting Materials Reported Purity Key Advantages Key Disadvantages Citation
Methyl Salicylate AmmoniationMethyl Salicylate, Ammonia99.8%High purity, suitable for pharmaceutical grade.Requires superatmospheric pressure.
Phenol & Urea with CatalystPhenol, Urea, Acetic Acid, Catalyst99.998%High purity and high purification rate (96.87%).Multi-component system.
Salicylic Acid AmmoniationSalicylic Acid, AmmoniaLowSimpler starting materials.Low purity, colored product, complex purification.
Salicylic Acid & UreaSalicylic Acid, Urea, Boric AcidVariable (requires extensive purification)Readily available starting materials.Requires high temperature (180°C), crude product is often impure.

Experimental Protocols

Protocol 1: Synthesis of this compound from Salicylic Acid and Urea

This protocol is based on a common laboratory-scale preparation.

  • Reaction Setup: In a flask, combine 25g of salicylic acid, 35g of urea, and 1.5g of boric acid catalyst.

  • Heating: Heat the mixture until it melts into a liquid.

  • Reaction: Maintain the temperature of the liquid melt at approximately 180°C (±10°C) for 2 hours. Ammonia gas will be evolved during the reaction.

  • Workup: After 2 hours, allow the reaction mixture to cool slightly. Add 100 mL of distilled water and 10 mL of 10% ammonium hydroxide solution.

  • Boiling: Boil the resulting mixture for 5 minutes.

  • Isolation of Crude Product: Cool the solution to allow the crude this compound to precipitate. Collect the solid product by vacuum filtration.

  • Purification (Recrystallization): a. Transfer the crude product (approx. 12g) to a beaker containing 350 mL of distilled water. b. Heat the suspension with stirring until the this compound completely dissolves. c. If insoluble impurities remain, perform a hot filtration to remove them. d. Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization. e. Collect the pure this compound crystals by vacuum filtration and allow them to dry.

Protocol 2: Synthesis of this compound from Methyl Salicylate and Ammonia

This protocol is adapted from a patented method designed to improve purity.

  • Reaction Mixture Preparation: In a pressure-rated reaction vessel, combine methyl salicylate, an aqueous solution of ammonia, and 0.2% to 5% by weight of a reducing agent such as ammonium sulfite. Use 0.5 to 1.5 parts by weight of water per part of methyl salicylate.

  • Reaction: Seal the vessel and heat the mixture to a temperature between 30°C and 70°C. The reaction will generate superatmospheric pressure, typically between 5 and 100 pounds per square inch. Maintain these conditions until the reaction is complete.

  • Recovery: a. Cool the reaction vessel and vent any excess pressure. b. Distill the mixture to remove by-product methanol and excess ammonia. c. Treat the remaining residue with a solvent such as water or ethyl alcohol. d. Induce crystallization by cooling the solution. e. Separate the pure this compound crystals from the solution. The resulting product should be of high purity (e.g., 99.8%) and have a good color.

Visualized Workflows and Logic

Salacetamide_Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification Phase start Starting Materials (e.g., Salicylic Acid + Urea) reaction Heat Mixture (e.g., 180°C for 2h) start->reaction Add Catalyst workup Quench with H₂O & NH₄OH Solution reaction->workup boil Boil for 5 min workup->boil filter1 Vacuum Filter Crude Product boil->filter1 recrystallize Recrystallize from Hot Water filter1->recrystallize filter2 Vacuum Filter Pure Crystals recrystallize->filter2 dry Dry Final Product filter2->dry end Final Product dry->end Pure this compound

Caption: Experimental workflow for this compound synthesis and purification.

Troubleshooting_Logic cluster_yield Issue: Low Yield cluster_purity Issue: Poor Purity / Discoloration start Start Troubleshooting check_yield Low Yield? start->check_yield Select Issue check_purity Poor Purity? start->check_purity Select Issue check_time Is reaction time and temp optimal? check_byproducts Are side reactions occurring? check_time->check_byproducts Yes solution_yield1 Solution: Increase time/temp. check_time->solution_yield1 No check_catalyst Is catalyst active and correct? check_byproducts->check_catalyst No solution_yield2 Solution: Use milder reagents or protecting groups. check_byproducts->solution_yield2 Yes solution_yield3 Solution: Verify catalyst choice (e.g., MgO for phenol route). check_catalyst->solution_yield3 No check_color Is product colored (pink, gray, orange)? check_purification Was recrystallization performed correctly? check_color->check_purification No solution_purity1 Cause: Oxidation Solution: Add reducing agent (e.g., Na₂SO₃). check_color->solution_purity1 Yes solution_purity2 Solution: Repeat recrystallization, consider hot filtration. check_purification->solution_purity2 No check_yield->check_time Yes check_purity->check_color Yes

Caption: Troubleshooting logic for this compound synthesis issues.

References

Navigating Salacetamide Solubility In Vitro: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Salacetamide (N-Acetyl-2-hydroxybenzamide) in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound. Are there different forms of this compound?

A1: It is a common point of confusion, but "this compound" is distinct from "Sulfacetamide." this compound, or N-Acetyl-2-hydroxybenzamide, is a derivative of salicylic acid. In contrast, Sulfacetamide is a sulfonamide antibiotic. Due to the similarity in their names, it is crucial to verify the specific compound you are working with by checking the CAS number (this compound: 487-48-9; Sulfacetamide: 144-80-9). This guide will address the solubility of this compound, but much of the available solubility data is for Sulfacetamide and its sodium salt.

Q2: What are the recommended first steps for dissolving a new batch of this compound?

A2: Before attempting to dissolve this compound, it is essential to review any provided datasheets for solubility information. A stepwise approach is recommended. Start with common biocompatible solvents. Given its chemical structure, Dimethyl Sulfoxide (DMSO) is a logical starting point for creating a concentrated stock solution.

Q3: Why is my this compound not dissolving in aqueous solutions?

A3: this compound is predicted to have low aqueous solubility due to its chemical structure, which includes a benzene ring, making it relatively nonpolar. Direct dissolution in aqueous buffers or cell culture media is expected to be challenging.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assays?

A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with many protocols recommending 0.1% or lower. It is crucial to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line and assay.

Troubleshooting Guide

Problem: this compound powder is not dissolving in the chosen organic solvent.

Possible Cause & Solution:

  • Insufficient Solvent Power: While DMSO is a strong solvent, the dissolution kinetics can be slow.

    • Gentle Warming: Warm the solution in a 37°C water bath for 10-15 minutes.

    • Increased Agitation: Vortex the solution vigorously.

    • Sonication: Use a bath sonicator for 5-10 minutes to break up powder aggregates and increase the surface area for dissolution.

Problem: Precipitate forms when diluting the DMSO stock solution into aqueous media.

Possible Cause & Solution:

  • Poor Aqueous Solubility: The compound is crashing out of the solution when the solvent polarity changes significantly.

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.

    • Pre-warming Media: Pre-warm the aqueous medium to 37°C before adding the stock solution.

    • Rapid Mixing: Add the stock solution to the aqueous medium while vortexing or stirring to ensure rapid dispersion.

    • Use of Surfactants or Co-solvents: For particularly challenging compounds, the inclusion of a low concentration of a biocompatible surfactant (e.g., Tween® 80) or a co-solvent in the final medium can help maintain solubility. However, the compatibility of these agents with your experimental system must be validated.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound, the following table provides solubility information for the more commonly documented Sulfacetamide sodium , which may be informative if there has been a compound identity confusion.

SolventApproximate Solubility (Sulfacetamide sodium)Reference
Dimethyl Sulfoxide (DMSO)~15 mg/mL[1][2]
Ethanol~1 mg/mL[1][2]
Phosphate-Buffered Saline (PBS, pH 7.2)~5 mg/mL[1]
WaterFreely soluble
Dimethylformamide (DMF)~20 mg/mL

Note: This data is for Sulfacetamide sodium and should be used as a general reference. The solubility of this compound may differ.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator (optional)

  • 37°C water bath (optional)

Procedure:

  • In a sterile environment, accurately weigh the desired amount of this compound powder into a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If the compound is not fully dissolved, apply gentle heat by placing the vial in a 37°C water bath for 10-15 minutes, followed by vortexing.

  • Alternatively, or in addition to warming, place the vial in a water bath sonicator for 5-10 minutes.

  • Once the this compound is completely dissolved and the solution is clear, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Objective: To dilute the this compound stock solution into the final working concentrations for in vitro experiments.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Pre-warm the required volume of cell culture medium to 37°C.

  • Perform serial dilutions of the stock solution directly into the pre-warmed medium to achieve the desired final concentrations.

  • Ensure the final concentration of DMSO in the medium is below the cytotoxic level for your specific cell line (typically ≤ 0.1%).

  • Mix thoroughly by gentle pipetting or brief vortexing before adding the working solution to your cells.

  • Always prepare a vehicle control using the same final concentration of DMSO in the cell culture medium.

Visualizations

Salacetamide_Solubility_Workflow start Start: This compound Powder dissolve Dissolve in 100% DMSO start->dissolve check_dissolution Completely Dissolved? dissolve->check_dissolution assist_dissolution Apply Gentle Heat (37°C) and/or Sonication check_dissolution->assist_dissolution No stock_solution Stock Solution (e.g., 10-100 mM) check_dissolution->stock_solution Yes assist_dissolution->dissolve dilute Dilute in Pre-warmed Aqueous Medium stock_solution->dilute check_precipitation Precipitate Forms? dilute->check_precipitation working_solution Final Working Solution check_precipitation->working_solution No troubleshoot Troubleshoot: - Stepwise Dilution - Lower Concentration - Add Surfactant (optional) check_precipitation->troubleshoot Yes troubleshoot->dilute

Caption: Workflow for preparing this compound solutions.

logical_relationship cluster_compound Compound Identity cluster_solubility Solubility Profile cluster_action Recommended Action This compound This compound (N-Acetyl-2-hydroxybenzamide) CAS: 487-48-9 Salacetamide_sol Predicted Low Aqueous Solubility This compound->Salacetamide_sol has Sulfacetamide Sulfacetamide (N-((4-Aminophenyl)sulfonyl)acetamide) CAS: 144-80-9 Sulfacetamide_sol Varies with Salt Form (Sodium salt is water-soluble) Sulfacetamide->Sulfacetamide_sol has Follow_Protocol Follow General Protocol for Poorly Soluble Compounds Salacetamide_sol->Follow_Protocol requires Verify_CAS Verify CAS Number of Starting Material Sulfacetamide_sol->Verify_CAS necessitates Verify_CAS->this compound Verify_CAS->Sulfacetamide

Caption: Decision logic for addressing this compound solubility.

References

Salacetamide Stability and Degradation Analysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing and degradation analysis of Salacetamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound (N-acetyl-2-hydroxybenzamide) is an active pharmaceutical ingredient (API). Its stability is crucial as degradation can lead to a loss of potency and the formation of potentially harmful impurities, impacting the safety and efficacy of the final drug product.

Q2: What are the primary degradation pathways for this compound?

A2: Based on its chemical structure, which includes an amide and a phenolic hydroxyl group, this compound is susceptible to degradation through hydrolysis (both acid and base-catalyzed) and oxidation. It may also be sensitive to photolysis and thermal stress.

Q3: What are the expected degradation products of this compound?

A3: Under hydrolytic conditions, the primary degradation product is expected to be salicylic acid and acetamide. Oxidative conditions may lead to the formation of various oxidized derivatives. Photodegradation of the closely related compound, sulfacetamide, is known to produce sulfanilamide, suggesting that photolytic stress on this compound could yield related aromatic amine compounds.

Q4: Which analytical technique is most suitable for this compound stability studies?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique. It can separate and quantify this compound in the presence of its degradation products and any process-related impurities.

Troubleshooting Guides

HPLC Method Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of this compound and its degradation products.

Problem Potential Cause(s) Troubleshooting Steps
Peak Tailing - Secondary interactions: Silanol groups on the column interacting with the analyte. - Column degradation: Loss of stationary phase. - Mobile phase pH: Inappropriate pH causing analyte ionization.- Use a high-purity silica column or an end-capped column. - Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations. - Replace the column if it's old or has been used extensively with aggressive mobile phases. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Poor Resolution - Inadequate mobile phase strength: Analytes eluting too quickly. - Incorrect mobile phase composition: Lack of selectivity. - Column issue: Old or contaminated column.- Decrease the percentage of the organic solvent in the mobile phase. - Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa). - Use a gradient elution program. - Replace the guard column and/or the analytical column.
Retention Time Shift - Change in mobile phase composition: Inaccurate preparation or evaporation of a volatile component. - Fluctuation in column temperature: Inconsistent heating. - Pump malfunction: Inconsistent flow rate.- Prepare fresh mobile phase, ensuring accurate measurements. - Use a column oven to maintain a consistent temperature. - Check the pump for leaks and ensure it is properly primed. Verify the flow rate.
Baseline Noise or Drift - Contaminated mobile phase or detector cell. - Air bubbles in the system. - Detector lamp aging. - Filter the mobile phase and flush the system. - Degas the mobile phase using sonication or an inline degasser. - Purge the pump to remove any trapped air bubbles. - Replace the detector lamp if it has exceeded its lifespan.
Forced Degradation Study Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
No or Minimal Degradation - Stress conditions are too mild. - This compound is highly stable under the applied conditions. - Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent). - Increase the temperature or duration of the stress study. - For photostability, ensure the light source provides the appropriate wavelength and intensity as per ICH Q1B guidelines.
Excessive Degradation (>20%) - Stress conditions are too harsh. - Decrease the concentration of the stress agent. - Reduce the temperature or duration of the study. - Take multiple time points to identify the optimal degradation level.
Mass Balance Issues - Co-elution of degradation products. - Degradation products are not UV-active at the detection wavelength. - Formation of volatile or non-chromatophoric degradation products. - Optimize the HPLC method to improve the resolution between peaks. - Use a photodiode array (PDA) detector to check for peak purity and identify the optimal detection wavelength for all components. - Employ a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) to detect non-UV-active compounds.

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol outlines the conditions for subjecting this compound to various stress conditions to induce degradation. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1 mL of 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 8 hours.

    • Neutralize with 1 mL of 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place this compound powder in a hot air oven at 105°C for 48 hours.

    • Dissolve the stressed powder in the mobile phase to a final concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Expose this compound powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Dissolve the stressed powder in the mobile phase to a final concentration of 100 µg/mL.

  • Control Sample: Prepare a solution of unstressed this compound at 100 µg/mL in the mobile phase.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method for this compound

This method is a starting point and requires validation for the specific analysis of this compound and its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 50 50
    25 10 90
    30 10 90
    31 90 10

    | 35 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Data Presentation

Summary of Forced Degradation Results for this compound
Stress Condition % Degradation of this compound Number of Degradation Products Major Degradation Product (if identified)
0.1 M HCl, 60°C, 24h[Insert Data][Insert Data]Salicylic Acid
0.1 M NaOH, RT, 8h[Insert Data][Insert Data]Salicylic Acid
3% H₂O₂, RT, 24h[Insert Data][Insert Data][Insert Data]
Dry Heat, 105°C, 48h[Insert Data][Insert Data][Insert Data]
Photolytic (ICH Q1B)[Insert Data][Insert Data][Insert Data]

(Note: The data in this table is illustrative and should be replaced with actual experimental results.)

Visualizations

Salacetamide_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound (N-acetyl-2-hydroxybenzamide) Salicylic_Acid Salicylic Acid This compound->Salicylic_Acid H₂O / H⁺ or OH⁻ Acetamide Acetamide This compound->Acetamide H₂O / H⁺ or OH⁻ Oxidized_Products Oxidized Products (e.g., Hydroxylated derivatives) This compound->Oxidized_Products [O] Photolytic_Products Photolytic Degradants This compound->Photolytic_Products

Caption: Proposed degradation pathways of this compound under various stress conditions.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock_Solution Prepare this compound Stock Solution (1 mg/mL) Stress_Samples Prepare Stressed Samples (Acid, Base, Oxidative, etc.) Stock_Solution->Stress_Samples Control_Sample Prepare Control Sample Stock_Solution->Control_Sample Dilution Dilute to Final Concentration (100 µg/mL) Stress_Samples->Dilution Control_Sample->Dilution HPLC_Injection Inject into HPLC System Dilution->HPLC_Injection Data_Acquisition Acquire Chromatographic Data HPLC_Injection->Data_Acquisition Peak_Integration Integrate Peaks Data_Acquisition->Peak_Integration Quantification Quantify this compound and Degradation Products Peak_Integration->Quantification Mass_Balance Calculate Mass Balance Quantification->Mass_Balance Report Generate Report Mass_Balance->Report

Caption: Experimental workflow for this compound stability testing and degradation analysis.

Troubleshooting Salacetamide in vivo dosing variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salacetamide in in vivo experiments. Our goal is to help you identify and resolve sources of variability in your dosing protocols to ensure reliable and reproducible results.

Disclaimer: this compound is a compound with limited publicly available pharmacokinetic data. The guidance provided here is based on general principles for related compounds, such as salicylates and sulfonamides, and should be adapted based on your specific experimental observations.

Frequently Asked Questions (FAQs)

Q1: We are observing high inter-animal variability in plasma concentrations of this compound after oral gavage. What are the potential causes?

High inter-animal variability is a common challenge in in vivo studies. Several factors related to the compound, formulation, and animal physiology can contribute to this issue.

Potential Causes:

  • Formulation Issues:

    • Inadequate Solubility: this compound may have poor solubility in the dosing vehicle, leading to inconsistent absorption.

    • Unstable Suspension: If using a suspension, inadequate homogenization or rapid settling of particles can result in inconsistent doses being administered.

    • Vehicle Incompatibility: The chosen vehicle may interact with this compound, affecting its stability or absorption.

  • Physiological Factors:

    • Gastrointestinal (GI) Tract Differences: Variations in gastric pH, GI motility, and presence of food can significantly impact the rate and extent of drug absorption.[1]

    • First-Pass Metabolism: this compound may undergo significant metabolism in the gut wall or liver before reaching systemic circulation, and the extent of this can vary between animals.

    • Genetic Polymorphisms: Differences in metabolic enzymes among animals can lead to varied rates of drug clearance.

  • Technical Errors:

    • Inaccurate Dosing: Errors in dose calculation or administration technique can be a major source of variability.

    • Improper Gavage Technique: Incorrect placement of the gavage needle can lead to deposition of the compound in the esophagus or trachea, resulting in poor absorption or adverse events.

Q2: How can we improve the consistency of our this compound formulation for oral dosing?

A well-prepared and stable formulation is critical for consistent in vivo results.

Recommendations:

  • Solubility Assessment: Determine the solubility of this compound in a panel of common, non-toxic dosing vehicles.[2][3]

  • Vehicle Selection: Choose a vehicle that provides adequate solubility and is well-tolerated by the animal species.[3][4] For suspensions, use a vehicle that promotes uniform particle distribution.

  • Formulation Preparation:

    • Solutions: Ensure the compound is fully dissolved. Gentle heating or sonication may be required, but stability under these conditions must be verified.

    • Suspensions: Use a consistent method for particle size reduction (e.g., micronization) and homogenization. Continuously stir the suspension during dose administration to prevent settling.

  • Stability Testing: Assess the stability of this compound in the chosen vehicle at the intended storage and administration temperatures.

Table 1: Common Dosing Vehicles for Oral Administration in Rodents

VehiclePropertiesConsiderations
Water Aqueous vehicleSuitable for water-soluble compounds.
0.5% (w/v) Methylcellulose Aqueous suspension vehicleProvides viscosity to keep particles suspended.
0.5% (w/v) Carboxymethylcellulose (CMC) Aqueous suspension vehicleSimilar to methylcellulose, good for suspensions.
Corn Oil Lipid-based vehicleSuitable for lipophilic compounds.
Polyethylene Glycol 300/400 (PEG 300/400) Co-solventCan increase the solubility of some compounds. Often used in combination with other vehicles.

Source: Adapted from various sources on animal dosing vehicles.

Q3: What are the key considerations for the analytical method used to measure this compound in plasma?

An accurate and validated bioanalytical method is essential for reliable pharmacokinetic data.

Key Considerations:

  • Method Validation: The analytical method (e.g., LC-MS/MS) should be fully validated according to regulatory guidelines (e.g., FDA, EMA). This includes assessing:

    • Linearity: The range over which the assay is accurate.

    • Accuracy and Precision: How close the measured values are to the true values and to each other.

    • Selectivity and Specificity: The ability to measure the analyte without interference from other components in the plasma matrix.

    • Matrix Effects: The influence of plasma components on the ionization of the analyte.

    • Stability: The stability of the analyte in plasma under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).

  • Sample Collection and Handling: Use appropriate anticoagulants and processing procedures to ensure the stability of this compound in the collected plasma samples. Store samples at an appropriate temperature (typically -80°C) until analysis.

Troubleshooting Guides

Guide 1: Investigating Unexpectedly Low Bioavailability

Problem: Plasma concentrations of this compound are consistently lower than expected after oral administration.

Workflow for Troubleshooting Low Bioavailability:

VariabilitySources cluster_formulation Formulation Factors cluster_animal Animal-Specific Factors cluster_technical Technical Factors Variability High PK Variability Solubility Poor Solubility Variability->Solubility Stability Degradation in Vehicle Variability->Stability Homogeneity Non-uniform Suspension Variability->Homogeneity GI_Physiology GI Physiology (pH, Motility) Variability->GI_Physiology Food_Effect Food Effect Variability->Food_Effect Metabolism_Rate Metabolic Rate Variability->Metabolism_Rate Dosing_Accuracy Dosing Inaccuracy Variability->Dosing_Accuracy Gavage_Technique Improper Gavage Variability->Gavage_Technique Sample_Handling Sample Handling Variability->Sample_Handling

References

Technical Support Center: N-Acetylsalicylamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of N-Acetylsalicylamide.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of N-Acetylsalicylamide.

Recrystallization Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Crystal Formation - Too much solvent was used. - The solution is supersaturated but requires nucleation. - The compound is too soluble in the chosen solvent even at low temperatures.- Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again.[1] - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure N-Acetylsalicylamide. - If the compound remains in solution, recover the crude product by evaporating the solvent and attempt recrystallization with a different solvent system.[1]
Oiling Out - The melting point of the crude product is significantly lowered by impurities. - The solution is cooling too quickly. - The chosen solvent is not ideal.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Use a solvent system where the compound is less soluble.
Low Recovery Yield - A significant amount of the product remains dissolved in the mother liquor. - Premature crystallization occurred during a hot filtration step. - Adsorption of the product onto activated charcoal if used for decolorization.- Reduce the volume of the mother liquor by evaporation and cool to obtain a second crop of crystals. - Ensure the filtration apparatus is pre-heated before filtering a hot solution. - Use the minimum amount of activated charcoal necessary and avoid prolonged contact time.[1]
Colored Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce the yield.[1]

Column Chromatography Issues

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Impurities - The mobile phase is too polar or not polar enough. - The column is overloaded with the sample. - The stationary phase is not appropriate for the separation.- Adjust the polarity of the mobile phase. For normal phase silica gel chromatography, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common. Start with a less polar mixture and gradually increase the polarity. - Reduce the amount of crude product loaded onto the column. - Consider using a different stationary phase, such as alumina or a bonded-phase silica.
Compound is Stuck on the Column - The mobile phase is not polar enough to elute the compound. - The compound is interacting too strongly with the stationary phase.- Gradually increase the polarity of the mobile phase. A gradient elution may be necessary. - If using silica gel, which is acidic, basic impurities might bind strongly. Consider adding a small amount of a basic modifier like triethylamine to the mobile phase.
Cracking of the Silica Gel Bed - The column was not packed properly. - A sudden change in solvent polarity.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. - When running a gradient elution, change the solvent composition gradually.

Frequently Asked Questions (FAQs)

General Purification

  • Q1: What are the most common impurities in crude N-Acetylsalicylamide?

    • A1: Common impurities can include unreacted starting materials such as salicylamide and acetic anhydride.[2] Side products from the synthesis, such as di-acetylated products or other isomeric byproducts, may also be present.

  • Q2: Which purification technique is best for N-Acetylsalicylamide?

    • A2: The choice of purification technique depends on the nature and quantity of the impurities. Recrystallization is often a good first choice for removing small amounts of impurities from a solid product. For more complex mixtures or to separate compounds with similar polarities, column chromatography is more effective. Acid-base extraction can be useful for removing acidic or basic impurities.

Recrystallization

  • Q3: What is a good solvent for the recrystallization of N-Acetylsalicylamide?

    • A3: Ethanol or a mixture of ethanol and water are commonly used for the recrystallization of N-Acetylsalicylamide. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Q4: How can I improve the purity of my N-Acetylsalicylamide with a single recrystallization?

    • A4: To maximize purity, ensure the crude product is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals, which are less likely to trap impurities.

Column Chromatography

  • Q5: What is a good starting mobile phase for the column chromatography of N-Acetylsalicylamide on silica gel?

    • A5: A good starting point for a mobile phase would be a mixture of ethyl acetate and hexane. You can start with a low polarity mixture (e.g., 20:80 ethyl acetate:hexane) and gradually increase the proportion of ethyl acetate to elute the N-Acetylsalicylamide.

  • Q6: How can I monitor the separation during column chromatography?

    • A6: The separation can be monitored by collecting fractions and analyzing them by thin-layer chromatography (TLC). This will allow you to identify which fractions contain the pure product and which contain impurities.

Extraction

  • Q7: Can I use acid-base extraction to purify N-Acetylsalicylamide?

    • A7: Yes, acid-base extraction can be used to remove acidic or basic impurities. N-Acetylsalicylamide is a weakly acidic compound due to the phenolic hydroxyl group. It can be deprotonated with a strong base like sodium hydroxide to form a water-soluble salt. This allows for its separation from non-acidic organic impurities. Subsequently, acidification of the aqueous layer will precipitate the purified N-Acetylsalicylamide.

Experimental Protocols

Recrystallization from Ethanol-Water

  • Dissolution: In an Erlenmeyer flask, dissolve the crude N-Acetylsalicylamide in the minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude N-Acetylsalicylamide in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 20% ethyl acetate in hexane).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluent in separate test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N-Acetylsalicylamide.

Quantitative Data Summary

The following table summarizes representative data for the purification of N-Acetylsalicylamide using different techniques. Please note that actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification TechniqueStarting Purity (%)Final Purity (%)Yield (%)Reference
Recrystallization (Ethanol)~90>9885-95Illustrative
Column Chromatography (Silica Gel)70-85>9970-85Illustrative
Acid-Base Extraction80-90>9780-90Illustrative

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation cluster_drying Drying crude Crude N-Acetylsalicylamide add_solvent Add minimum hot ethanol crude->add_solvent dissolved Dissolved Product add_solvent->dissolved hot_filtration Hot Filtration (optional) dissolved->hot_filtration add_water Add hot water until cloudy hot_filtration->add_water clear_solution Add hot ethanol to clarify add_water->clear_solution cool Slow Cooling clear_solution->cool ice_bath Ice Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration crystals Pure Crystals filtration->crystals wash Wash with cold solvent crystals->wash dry Dry wash->dry pure_product Purified N-Acetylsalicylamide dry->pure_product

Caption: Experimental workflow for the purification of N-Acetylsalicylamide by recrystallization.

Column_Chromatography_Workflow start Start pack_column Pack silica gel column start->pack_column load_sample Load crude sample pack_column->load_sample elute Elute with solvent gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_tlc Analyze fractions by TLC collect_fractions->analyze_tlc analyze_tlc->elute Separation incomplete combine_pure Combine pure fractions analyze_tlc->combine_pure Fractions are pure evaporate Evaporate solvent combine_pure->evaporate end Purified Product evaporate->end

Caption: Logical workflow for purification by column chromatography.

References

Technical Support Center: Salacetamide Analytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding interference in Salacetamide analytical assays.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Question: I am observing peak tailing and poor resolution in my this compound HPLC analysis. What are the potential causes and solutions?

Answer:

Peak tailing and poor resolution in this compound HPLC analysis can stem from several factors. One of the most common is the interaction of the analyte with active sites on the silica-based stationary phase. To address this, consider the following:

  • Mobile Phase pH Adjustment: The pH of the mobile phase can significantly impact the ionization state of this compound and any interfering substances. Adjusting the pH to suppress the ionization of this compound can often improve peak shape.

  • Use of an Ion-Pairing Reagent: Introducing an ion-pairing reagent to the mobile phase can mask the charged sites on both the analyte and the stationary phase, leading to more symmetrical peaks.

  • Column Choice: Employing a column with end-capping can reduce the interaction with residual silanol groups. Alternatively, a polymer-based column can be used to avoid silica-related issues altogether.

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase to prevent peak distortion.[1][2]

Question: My this compound peak area is inconsistent across injections. How can I troubleshoot this?

Answer:

Inconsistent peak areas are often indicative of issues with the injection process or the HPLC system itself. Here are some troubleshooting steps:

  • Injector Precision: Verify the precision of the autosampler or manual injector. Air bubbles in the sample loop can lead to variable injection volumes.

  • Sample Evaporation: If samples are left on the autosampler for extended periods, evaporation of the solvent can concentrate the sample, leading to larger peak areas over time. Use vial caps with septa to minimize evaporation.

  • System Leaks: Check for any leaks in the HPLC system, from the pump to the detector. A leak can cause fluctuations in flow rate and pressure, affecting peak area.

  • Detector Fluctuation: Ensure the detector lamp is warmed up and stable. Fluctuations in lamp intensity can cause variations in peak response.

Frequently Asked Questions (FAQs)

1. What are the most common interfering substances in this compound analytical assays?

The most frequently encountered interfering substance is Sulfanilamide , the primary hydrolysis degradation product of this compound.[3][4][5] Other potential interferents include:

  • Metabolites: Besides Sulfanilamide, other Phase I and Phase II metabolites of this compound can potentially co-elute or share similar spectral properties.

  • Excipients: In pharmaceutical formulations, excipients such as preservatives (e.g., benzalkonium chloride), binders, and fillers can interfere with the analysis.

  • Structurally Related Drugs: Other sulfonamide antibiotics or drugs with similar chemical structures may interfere, especially in non-specific assays.

2. How can I prevent the degradation of this compound to Sulfanilamide during sample preparation and analysis?

To minimize the hydrolysis of this compound to Sulfanilamide, the following precautions are recommended:

  • Control pH: Avoid highly acidic or alkaline conditions during sample preparation and storage. This compound is more stable at a neutral pH.

  • Temperature Control: Store samples at low temperatures (e.g., 2-8 °C) to slow down the rate of hydrolysis. For long-term storage, freezing (-20 °C or lower) is advisable.

  • Limit Exposure to Light: Protect samples from light, as photodegradation can also contribute to the formation of interfering substances.

  • Use Freshly Prepared Solutions: Whenever possible, analyze samples shortly after preparation to minimize the opportunity for degradation.

3. Are there specific considerations for analyzing this compound in ophthalmic solutions?

Yes, ophthalmic solutions often contain preservatives and other excipients that can interfere with the assay. For instance, benzalkonium chloride, a common preservative, can co-elute with this compound in some HPLC methods. It is crucial to develop a stability-indicating method that can separate this compound from these potential interferents and its degradation products.

4. Can I use spectrophotometry for the quantitative analysis of this compound?

Spectrophotometry can be a simple and rapid method for this compound quantification. However, it is less specific than chromatographic methods. The main challenge is interference from substances that absorb at a similar wavelength, such as Sulfanilamide. To overcome this, derivative spectrophotometry or two-component spectrophotometric analysis can be employed to resolve the spectra of this compound and its primary degradant.

Data on Interference Effects

The following table summarizes the quantitative impact of Sulfanilamide on the recovery of this compound in a typical HPLC assay.

InterferentConcentration of Interferent (µg/mL)This compound Concentration (µg/mL)% Recovery of this compound
Sulfanilamide510099.8%
Sulfanilamide1010099.5%
Sulfanilamide2010098.9%
Sulfanilamide5010097.2%

Data is illustrative and may vary depending on the specific analytical method and conditions.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound in Ophthalmic Solutions

This protocol describes a stability-indicating HPLC method for the determination of this compound and its primary degradation product, Sulfanilamide, in eye drops.

1. Chromatographic Conditions:

  • Column: Spherisorb C18, 5 µm, 4.6 x 250 mm (or equivalent)

  • Mobile Phase: Methanol: 0.25% (v/v) Acetic Acid solution (7:93)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 257 nm

  • Injection Volume: 20 µL

  • Internal Standard: Sulfabenzamide

2. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve appropriate amounts of this compound sodium and Sulfanilamide reference standards in the mobile phase to prepare a stock solution. Further dilute to obtain working standard solutions of known concentrations.

  • Sample Preparation: Dilute the ophthalmic solution with the mobile phase to a suitable concentration within the calibration range.

  • Internal Standard Solution: Prepare a solution of Sulfabenzamide in the mobile phase.

3. Procedure:

  • Add a fixed volume of the internal standard solution to all standard and sample solutions.

  • Inject the standard solutions to construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Inject the sample solutions and determine the concentrations of this compound and Sulfanilamide from the calibration curve.

Protocol 2: Spectrophotometric Determination of this compound

This protocol outlines a simple spectrophotometric method for the determination of this compound.

1. Reagents and Equipment:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Hydrochloric acid (1 M)

  • Sodium nitrite solution (0.1% w/v)

  • Ammonium sulfamate solution (0.5% w/v)

  • N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution (0.1% w/v)

  • This compound reference standard

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh about 100 mg of this compound reference standard, dissolve in and dilute to 100 mL with distilled water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range.

3. Procedure:

  • To a series of 10 mL volumetric flasks, add aliquots of the working standard solutions.

  • Add 1 mL of 1 M HCl and 1 mL of 0.1% sodium nitrite solution. Mix and allow to stand for 3 minutes.

  • Add 1 mL of 0.5% ammonium sulfamate solution, mix, and let it stand for 2 minutes to neutralize excess nitrite.

  • Add 1 mL of 0.1% NED solution and dilute to volume with distilled water.

  • Measure the absorbance of the resulting colored solution at the wavelength of maximum absorption (around 545 nm) against a reagent blank.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Prepare the sample solution similarly and determine its concentration from the calibration curve.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Ophthalmic Solution Dilution_S Dilute with Mobile Phase Sample->Dilution_S Standard This compound & Sulfanilamide Reference Standards Dilution_Std Dissolve & Dilute with Mobile Phase Standard->Dilution_Std Add_IS Add Internal Standard Dilution_S->Add_IS Dilution_Std->Add_IS Injection Inject into HPLC System Add_IS->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (257 nm) Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify this compound & Sulfanilamide Integration->Quantification Calibration->Quantification

Caption: Workflow for HPLC analysis of this compound.

Logical_Relationship_Interference cluster_interferences Potential Interferences This compound This compound (Analyte) Assay Analytical Assay (e.g., HPLC, UV-Vis) This compound->Assay Result Accurate & Precise Result Assay->Result Degradation Degradation Products (e.g., Sulfanilamide) Degradation->Assay Interferes with Metabolites Metabolites (Phase I & II) Metabolites->Assay Interferes with Excipients Formulation Excipients (e.g., Preservatives) Excipients->Assay Interferes with Related_Drugs Structurally Related Drugs Related_Drugs->Assay Interferes with

Caption: Potential interferences in this compound assays.

Signaling_Pathway_Bacteria PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Bacterial_Growth Bacterial Growth Folic_Acid->Bacterial_Growth This compound This compound This compound->DHPS Competitively Inhibits

Caption: this compound's mechanism of action in bacteria.

References

Salacetamide Dose-Response Curve Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing dose-response curve experiments for Salacetamide. Given that "this compound" may be a less common name or a potential variant of other compounds like Sulfacetamide (a sulfonamide antibiotic) or Salicylamide (an analgesic), this guide focuses on the fundamental principles of dose-response analysis applicable to a wide range of compounds, using a sulfonamide antibiotic as a primary example for specific protocols and pathways.

Frequently Asked Questions (FAQs)

Q1: What is a dose-response curve and why is it important for this compound studies?

A dose-response curve is a graphical representation of the relationship between the concentration of a drug (dose) and the magnitude of its effect (response)[1]. For a compound like this compound, generating an accurate dose-response curve is crucial for determining key parameters such as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). These parameters are fundamental to understanding the compound's potency and efficacy, which is essential for preclinical and clinical development[1][2].

Q2: What are the critical parameters to obtain from a this compound dose-response curve?

The primary parameters derived from a dose-response curve include:

  • IC50/EC50: The concentration of a drug that elicits 50% of the maximal response. It is a key measure of the drug's potency[1][3].

  • Hill Slope (or Slope Factor): Describes the steepness of the curve. A Hill slope greater than 1.0 indicates positive cooperativity, while a value less than 1.0 suggests negative cooperativity.

  • Maximal and Minimal Response (Top and Bottom Plateaus): These represent the efficacy of the compound and the baseline response in the absence of the compound, respectively.

Q3: How many data points are recommended for a reliable dose-response curve?

For a robust dose-response curve, it is recommended to use at least 5-10 different concentrations. These concentrations should be spaced adequately to define the top and bottom plateaus of the curve, as well as the transition region.

Q4: What is the difference between an absolute and a relative IC50?

An absolute IC50 is the concentration required to produce a 50% response, calculated based on a defined zero and 100% effect. A relative IC50 is determined from the top and bottom plateaus of the fitted curve. In cases where the dose-response curve does not span the full range of responses, the relative IC50 is often used. However, it's important to be aware of potential misinterpretations when comparing nonparallel curves.

Experimental Protocols

Protocol: Determining the IC50 of a Sulfonamide Antibiotic Against E. coli

This protocol describes a typical broth microdilution assay to determine the IC50 of a sulfonamide antibiotic, which can be adapted for this compound if it has antibacterial properties.

Materials:

  • Test compound (e.g., Sulfacetamide)

  • Escherichia coli strain (e.g., ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation:

    • Aseptically pick several colonies of E. coli from an agar plate and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (approximately 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Compound Dilution Series:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the stock solution in CAMHB to create a range of concentrations. A 2-fold or 3-fold dilution series is common.

  • Assay Plate Setup:

    • Add 50 µL of the diluted bacterial inoculum to each well of a 96-well plate.

    • Add 50 µL of each compound dilution to the corresponding wells.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • If a solvent like DMSO is used, include a vehicle control with the highest concentration of the solvent.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition:

    • Measure the optical density (OD) of each well at 600 nm using a microplate reader. The OD is proportional to bacterial growth.

  • Data Analysis:

    • Subtract the average OD of the negative control wells from all other wells.

    • Normalize the data by expressing the growth in each well as a percentage of the positive control (100% growth).

    • Plot the percentage of growth inhibition versus the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicates - Inaccurate pipetting- Poor mixing of reagents- "Edge effects" in the microplate- Calibrate pipettes and ensure proper technique.- Thoroughly mix all solutions before dispensing.- Avoid using the outer wells of the plate for critical data points; fill them with sterile media or buffer instead.
Dose-response curve is flat (no effect) - Compound concentration is too low- Compound is inactive or degraded- High bacterial inoculum- Test a wider and higher range of concentrations.- Verify the integrity and activity of the compound stock.- Ensure the bacterial inoculum is at the recommended density.
Inconsistent IC50 values between experiments - Variation in cell/bacterial health or passage number- Different incubation times- Inconsistent reagent concentrations- Use cells/bacteria at a consistent passage number and growth phase.- Standardize all incubation times.- Prepare fresh reagents for each experiment and ensure consistent concentrations.
Shallow or steep curve slope - The compound may have a complex mechanism of action.- Issues with the assay conditions.- A shallow curve may indicate negative cooperativity or multiple binding sites. A steep curve can suggest positive cooperativity. Further mechanistic studies may be required.- Review and optimize assay parameters like incubation time and reagent concentrations.
Biphasic (U-shaped) dose-response curve - The compound may have dual agonist/antagonist effects at different concentrations.- Off-target effects at higher concentrations.- This is a real biological effect for some compounds. Consider using a biphasic dose-response model for data fitting.- Investigate potential off-target activities.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound Against Various Bacterial Strains

Bacterial StrainIC50 (µM) ± SDHill Slope
E. coli (ATCC 25922)15.2 ± 1.81.10.99
S. aureus (ATCC 29213)25.6 ± 3.10.90.98
Resistant E. coli> 200N/AN/A

Mandatory Visualizations

Signaling Pathways and Workflows

experimental_workflow Experimental Workflow for Dose-Response Assay prep Prepare Bacterial Inoculum plate Plate Bacteria and Compound prep->plate dilute Create Compound Serial Dilutions dilute->plate incubate Incubate at 37°C plate->incubate read Measure Optical Density (OD) incubate->read analyze Analyze Data (Normalize & Plot) read->analyze fit Fit Curve to Determine IC50 analyze->fit

Caption: A step-by-step workflow for a typical dose-response experiment.

mechanism_of_action Mechanism of Action of Sulfonamides cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Growth Bacterial Growth Nucleotides->Growth This compound This compound (Sulfonamide) This compound->DHPS Competitively Inhibits

Caption: Competitive inhibition of DHPS by sulfonamides, blocking folic acid synthesis.

References

Technical Support Center: Managing Salacetamide-Induced Side Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the most common target organs for drug-induced toxicity in animal models?

A1: The liver, kidneys, and gastrointestinal tract are the most common organs affected by drug-induced toxicity in preclinical animal studies. This is due to their central roles in metabolism, excretion, and absorption of xenobiotics.

Q2: How can I proactively monitor for Salacetamide-induced toxicities?

A2: A robust monitoring plan is crucial. This should include daily clinical observations (body weight, food/water intake, activity levels, fecal/urine output), regular blood sampling for biochemical analysis (e.g., liver enzymes, kidney function markers), and scheduled histopathological examination of target organs at the end of the study or upon humane endpoint criteria being met.

Q3: What are the general principles for managing side effects in animal models?

A3: The 3Rs (Replacement, Reduction, Refinement) are the guiding principles. For managing side effects, refinement is key. This includes using the lowest effective dose, providing supportive care (e.g., fluid therapy, nutritional support), using analgesics for pain management, and establishing clear humane endpoints to minimize animal suffering.[1][2]

Troubleshooting Guide: Hepatotoxicity

Q: My animals are showing signs of lethargy and have elevated ALT/AST levels after this compound administration. What should I do?

A: These are hallmark signs of acute liver injury.

  • Immediate Actions:

    • Review your dosing regimen. Consider if a dose reduction is possible for subsequent experiments.

    • Increase the frequency of clinical monitoring to at least twice daily.

    • Provide supportive care, such as ensuring easy access to food and water, and consider a highly palatable, energy-dense diet.

    • Consult with the veterinary staff to assess if fluid therapy is warranted.

  • Investigative Steps:

    • At the next scheduled necropsy, or if an animal reaches a humane endpoint, collect liver tissue for histopathological analysis to confirm the nature and extent of the injury.

    • Consider collecting blood samples to measure other markers of liver function, such as bilirubin and alkaline phosphatase.

Q: Can I pre-treat my animals to protect against this compound-induced liver damage?

A: Pre-treatment with hepatoprotective agents can be a valid strategy, but it must be scientifically justified and not interfere with the primary experimental outcomes. N-acetylcysteine (NAC) is a classic example used in models of acetaminophen-induced liver injury due to its role in replenishing glutathione stores. The applicability of such an agent for this compound would depend on its mechanism of toxicity.

Experimental Protocol: Assessment of Hepatotoxicity
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Drug Administration: this compound administered via oral gavage at predetermined doses. A vehicle control group should be included.

  • Blood Sampling: Collect blood (approx. 200-300 µL) via tail vein or saphenous vein at baseline, and at 6, 24, and 48 hours post-dosing.

  • Biochemical Analysis: Centrifuge blood to separate serum. Analyze serum for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin using a certified veterinary chemistry analyzer.

  • Histopathology:

    • At the study endpoint, euthanize animals via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Perform a gross examination of the liver.

    • Collect sections of all liver lobes and fix in 10% neutral buffered formalin for at least 24 hours.

    • Embed tissues in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E).

    • A board-certified veterinary pathologist should evaluate the slides for evidence of necrosis, inflammation, and other pathological changes.

Quantitative Data Summary: Example Hepatotoxicity Markers

Data presented below is hypothetical and for illustrative purposes, based on typical findings for hepatotoxic compounds like Thioacetamide or Acetaminophen.[3][4][5]

Time PointTreatment GroupSerum ALT (U/L)Serum AST (U/L)Histopathological Score (0-5)
24hVehicle Control45 ± 5110 ± 150.2 ± 0.1
24hThis compound (Low Dose)250 ± 40600 ± 751.5 ± 0.3
24hThis compound (High Dose)1500 ± 2503500 ± 4004.2 ± 0.5
Signaling Pathway: Acetaminophen-Induced Hepatotoxicity

This diagram illustrates a well-understood pathway of drug-induced liver injury, which may share common features with this compound toxicity.

APAP_Hepatotoxicity APAP This compound (Metabolized in Liver) CYP450 CYP450 Enzymes APAP->CYP450 NAPQI Reactive Metabolite (e.g., NAPQI) CYP450->NAPQI Detox Detoxification NAPQI->Detox ProteinAdducts Protein Adducts NAPQI->ProteinAdducts High Dose GSH Glutathione (GSH) GSH->Detox Mito Mitochondrial Dysfunction ProteinAdducts->Mito OxStress Oxidative Stress (ROS/RNS) Mito->OxStress MPT Mitochondrial Permeability Transition (MPT) Mito->MPT JNK JNK Activation OxStress->JNK JNK->MPT Necrosis Hepatocyte Necrosis MPT->Necrosis ExperimentalWorkflow Start Study Start: Acclimatization & Baseline Measures Dosing This compound Administration (Oral, IV, IP, etc.) Start->Dosing Monitoring Daily Clinical Monitoring (Weight, Behavior, Clinical Signs) Dosing->Monitoring Intervention Adverse Event Detected? Monitoring->Intervention SupportiveCare Supportive Care (Fluid, Nutrition, Analgesia) Intervention->SupportiveCare Yes Endpoint Humane or Experimental Endpoint Reached Intervention->Endpoint No SupportiveCare->Monitoring Endpoint->Monitoring No Sampling Terminal Sampling: Blood & Tissue Collection Endpoint->Sampling Yes Analysis Data Analysis: Biochemistry & Histopathology Sampling->Analysis Conclusion Conclusion & Reporting Analysis->Conclusion MortalityTroubleshooting Mortality Unexpected Mortality Event ReviewDose Review Dosing Records (Error in calculation/admin?) Mortality->ReviewDose Necropsy Perform Full Necropsy (Gross & Histo) Mortality->Necropsy ReviewHealth Review Animal Health Records (Pre-existing conditions?) Mortality->ReviewHealth ReviewEnviro Review Environment (Husbandry, caging issues?) Mortality->ReviewEnviro DoseError Dosing Error ReviewDose->DoseError SevereTox Severe Target Organ Toxicity Necropsy->SevereTox OtherCause Non-Drug Related Cause ReviewHealth->OtherCause ReviewEnviro->OtherCause

References

Validation & Comparative

A Comparative Analysis of the Mechanisms of Action: Salacetamide and Ibuprofen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of salacetamide and ibuprofen, two compounds with analgesic and anti-inflammatory properties. By examining their molecular targets and the signaling pathways they modulate, this document aims to provide a clear understanding of their distinct and overlapping functionalities, supported by experimental data.

Introduction

Ibuprofen is a well-established nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic effects. Its mechanism of action is primarily attributed to the non-selective inhibition of cyclooxygenase (COX) enzymes. This compound, a derivative of salicylic acid, also possesses analgesic and anti-inflammatory properties, though its primary application has historically been as an antibacterial agent in the form of sulfacetamide. This guide will focus on the anti-inflammatory and analgesic mechanisms of this compound, drawing comparisons with the well-characterized actions of ibuprofen.

Mechanism of Action

Ibuprofen: Non-selective COX Inhibition

Ibuprofen exerts its therapeutic effects by inhibiting both isoforms of the cyclooxygenase enzyme, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1]

  • COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow.

  • COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, leading to the production of pro-inflammatory prostaglandins.[2]

By inhibiting both COX-1 and COX-2, ibuprofen reduces the synthesis of prostaglandins, thereby alleviating pain and inflammation.[1] The inhibition is reversible and competitive with the substrate, arachidonic acid.

This compound: A Salicylate-Based Mechanism

This compound, as a salicylate, is understood to exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, similar to other salicylates like aspirin.[3] This inhibition leads to a reduction in the production of prostaglandins, key mediators of inflammation and pain. While specific quantitative data on the COX-1/COX-2 selectivity of this compound is not as extensively documented as for ibuprofen, its mechanism is rooted in the broader class of salicylates which are known to be weak, competitive inhibitors of COX enzymes.

Some studies on salicylates suggest that their anti-inflammatory actions may not be solely dependent on the inhibition of prostaglandin synthesis and may involve other pathways, such as the release of adenosine, an endogenous anti-inflammatory mediator.

Quantitative Comparison of COX Inhibition

The inhibitory potency of a compound against an enzyme is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundTargetIC50 (µM)
Ibuprofen COX-113
COX-2370
Sodium Salicylate COX-2>100 µg/mL (>555 µM) (at 30 µM arachidonic acid)
COX-25 µg/mL (≈ 27.8 µM) (for PGE2 release in A549 cells)

Signaling Pathway Diagrams

The following diagrams illustrate the primary mechanisms of action for ibuprofen and this compound.

Ibuprofen_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1->Prostaglandins (Physiological) Prostaglandin Synthases Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2->Prostaglandins (Inflammatory) Prostaglandin Synthases Pain & Inflammation Pain & Inflammation Prostaglandins (Inflammatory)->Pain & Inflammation Ibuprofen Ibuprofen Ibuprofen->COX-1 Inhibits Ibuprofen->COX-2 Inhibits

Caption: Ibuprofen's non-selective inhibition of COX-1 and COX-2.

Salacetamide_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-1->Prostaglandins COX-2->Prostaglandins Pain & Inflammation Pain & Inflammation Prostaglandins->Pain & Inflammation This compound This compound This compound->COX-1 Inhibits This compound->COX-2 Inhibits

Caption: this compound's proposed inhibition of COX enzymes.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is a general guideline for determining the IC50 values of test compounds against COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds (Ibuprofen, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the diluted test compounds or vehicle control (DMSO) to the respective wells.

  • Pre-incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Immediately measure the rate of oxygen consumption or the production of a specific prostaglandin (e.g., PGE2) using a suitable detection method (e.g., colorimetric, fluorometric, or LC-MS/MS).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

COX_Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prepare Reagents Prepare Serial Dilutions of Test Compounds Plate Setup Add Buffer, Heme, and COX Enzyme to 96-well Plate Prepare Reagents->Plate Setup Add Inhibitor Add Test Compounds or Vehicle Control Plate Setup->Add Inhibitor Pre-incubation Incubate to Allow Inhibitor Binding Add Inhibitor->Pre-incubation Initiate Reaction Add Arachidonic Acid Pre-incubation->Initiate Reaction Measure Activity Measure Enzyme Activity (e.g., PGE2 production) Initiate Reaction->Measure Activity Calculate Inhibition Calculate % Inhibition Measure Activity->Calculate Inhibition Determine IC50 Determine IC50 Value Calculate Inhibition->Determine IC50

Caption: Workflow for an in vitro COX inhibition assay.
Prostaglandin E2 (PGE2) Immunoassay

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of PGE2 in biological samples, which can be used to assess the inhibitory effect of compounds on prostaglandin synthesis.

Materials:

  • PGE2 ELISA kit (containing PGE2-coated microplate, PGE2 standard, PGE2 conjugate, primary antibody, wash buffer, substrate, and stop solution)

  • Biological samples (e.g., cell culture supernatant)

  • Microplate reader

Procedure:

  • Prepare a standard curve using the provided PGE2 standard.

  • Add standards and samples to the wells of the PGE2-coated microplate.

  • Add the PGE2 conjugate to all wells.

  • Add the primary antibody to all wells, except for the blank.

  • Incubate the plate according to the kit instructions to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of PGE2 in the samples by interpolating from the standard curve.

PGE2_ELISA_Workflow Prepare Standards Prepare PGE2 Standard Curve Add Samples Add Standards and Samples to Coated Plate Prepare Standards->Add Samples Add Reagents Add PGE2 Conjugate and Primary Antibody Add Samples->Add Reagents Incubate Incubate for Competitive Binding Add Reagents->Incubate Wash Wash Plate Incubate->Wash Add Substrate Add Substrate and Incubate for Color Development Wash->Add Substrate Stop and Read Add Stop Solution and Read Absorbance Add Substrate->Stop and Read Calculate Calculate PGE2 Concentration Stop and Read->Calculate

Caption: Workflow for a competitive PGE2 ELISA.

Conclusion

Ibuprofen and this compound both exert their anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase enzymes, leading to a reduction in prostaglandin synthesis. Ibuprofen is a well-characterized non-selective inhibitor of both COX-1 and COX-2. While the precise quantitative COX inhibition profile of this compound is less defined, its mechanism is understood to be similar to that of other salicylates, involving weak, competitive inhibition of COX enzymes. Further research is warranted to fully elucidate the specific COX-1/COX-2 selectivity of this compound and to explore any potential secondary mechanisms of action that may contribute to its therapeutic effects. The experimental protocols provided herein offer a framework for conducting such comparative studies.

References

Lack of Quantitative Data on Salacetamide's COX-1/COX-2 Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, specific quantitative data on the cross-reactivity of Salacetamide (N-acetyl-2-hydroxybenzamide) with cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, such as IC50 or Ki values, could not be located. Therefore, a direct comparison guide based on experimental data for this compound cannot be provided at this time.

Research and drug development professionals should be aware that while this compound is structurally related to other salicylates known to inhibit COX enzymes, its specific inhibitory profile has not been publicly documented. This information gap highlights an area for potential future research to fully characterize the pharmacological activity of this compound.

Comparison with the Related Compound: Salicylamide

For comparative purposes, the table below includes IC50 values for well-characterized NSAIDs, illustrating the range of potencies and selectivities for COX-1 and COX-2 inhibition.

Comparative Inhibitory Activity of Common NSAIDs

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-2/COX-1)
This compound Data not available Data not available Data not available
Salicylamide Data not available Data not available Data not available
Aspirin3.5729.3~0.12
Ibuprofen1.4>100>71
Diclofenac0.6110.63~1.03
Celecoxib15.100.05~302
Rofecoxib>1000.196>510
Indomethacin0.0630.48~7.6
Meloxicam36.64.7~7.8

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Experimental Protocols for Determining COX Inhibitory Activity

The following sections describe common in vitro methods used to determine the inhibitory activity of a compound against COX-1 and COX-2. These protocols can be adapted for the evaluation of this compound.

In Vitro COX Inhibition Assay (General Protocol)

This assay measures the ability of a test compound to inhibit the production of prostaglandins from arachidonic acid by purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., Aspirin, Celecoxib)

  • Detection system (e.g., ELISA kit for Prostaglandin E2, colorimetric or fluorometric substrate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

  • Compound Preparation: Prepare a series of dilutions of the test compound and reference inhibitors.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme to each well.

  • Inhibitor Addition: Add the diluted test compound or reference inhibitor to the appropriate wells. For control wells (100% enzyme activity), add the vehicle (solvent) only.

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubation: Incubate the plate for a specific time (e.g., 2-10 minutes) at the reaction temperature.

  • Reaction Termination: Stop the reaction by adding a stopping agent (e.g., a strong acid).

  • Detection: Quantify the amount of prostaglandin (e.g., PGE2) produced using an appropriate detection method, such as an ELISA, or by measuring the product of a colorimetric or fluorometric substrate.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizing Key Processes

To aid in the understanding of the underlying biological and experimental frameworks, the following diagrams are provided.

COX_Signaling_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., GI protection, platelet aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2

Caption: Cyclooxygenase (COX) signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Prepare COX-1/COX-2 Enzymes Reaction_Setup Set up reaction in 96-well plate (Buffer, Heme, Enzyme) Enzyme_Prep->Reaction_Setup Compound_Prep Prepare this compound Dilutions Add_Inhibitor Add this compound/Controls Compound_Prep->Add_Inhibitor Reagent_Prep Prepare Reagents Reagent_Prep->Reaction_Setup Reaction_Setup->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Initiate_Reaction Add Arachidonic Acid Pre_Incubate->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Terminate_Reaction Stop Reaction Incubate->Terminate_Reaction Detection Detect Prostaglandin Production Terminate_Reaction->Detection Calculate_Inhibition Calculate % Inhibition Detection->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: General workflow for in vitro COX inhibition assay.

References

A Comparative Study of Salacetamide and Other Salicylamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Salacetamide and other notable salicylamides, including Salicylamide itself and the prominent derivative, Niclosamide. It is intended for researchers, scientists, and drug development professionals, offering a comparative look at their mechanisms of action, performance data, and relevant experimental protocols.

Introduction to Salicylamides

Salicylamides are a class of compounds structurally related to salicylic acid, characterized by an amide functional group. While sharing a common chemical scaffold, these molecules exhibit a diverse range of pharmacological activities, from analgesic and antipyretic effects to anthelmintic, antiviral, and anticancer properties. This diversity stems from variations in their chemical structures, which in turn influence their mechanisms of action and pharmacokinetic profiles. This guide focuses on a comparative evaluation of this compound, its parent compound Salicylamide, and the clinically significant salicylanilide, Niclosamide.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound, Salicylamide, and Niclosamide, covering their pharmacokinetic parameters, toxicity, and efficacy in various assays. It is important to note that direct comparative studies, particularly for this compound's efficacy, are limited in the scientific literature.

Table 1: Comparative Pharmacokinetic Parameters
ParameterThis compound (N-Acetylsalicylamide)SalicylamideNiclosamide
Bioavailability Data not available; rapidly metabolized on first pass.Rapidly and almost completely absorbed, but extensively metabolized pre-systemically.Minimally absorbed from the gastrointestinal tract.[1]
Peak Plasma Concentration (Cmax) Trace amounts of unchanged drug detected in plasma.3.4 µg/mL (when co-administered with aspirin).[2]Data not available due to minimal absorption.
Time to Peak (Tmax) Data not available.10 minutes (when co-administered with aspirin).[2]Data not available.
Elimination Half-life Data not available.Diet has no significant effect on apparent elimination half-life.[1]Data not available.
Metabolism Rapidly and almost completely metabolized to inactive metabolites.Extensively metabolized via glucuronidation and sulfation.[1]Not significantly metabolized systemically due to poor absorption.
Excretion Primarily as metabolites in urine.Primarily as metabolites in urine.Primarily in feces.
Table 2: Comparative Toxicity Data
CompoundTest SpeciesRoute of AdministrationLD50
This compound Data not availableData not availableData not available
Salicylamide MouseOral>800 mg/kg
Niclosamide RatOral>5000 mg/kg
MouseIntraperitoneal250 mg/kg
Table 3: Comparative Efficacy Data (IC50/EC50 Values)
CompoundTarget/AssayCell Line/OrganismIC50/EC50
This compound COX InhibitionData not availableData not available
Salicylamide COX-2 InhibitionA549 cells>100 µg/mL (in the presence of 30 µM arachidonic acid)
Niclosamide STAT3 InhibitionHCT 116 cells~4.6 µM (for a similar STAT3 inhibitor, Cryptotanshinone)
Anti-HBV ActivityHepAD38 cells2.07 µM
SARS-CoV-2 InhibitionVero E6 cells0.74 µM (for a derivative)

Mechanisms of Action

This compound and Salicylamide: COX Inhibition

Salicylamide exerts its analgesic and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. By inhibiting COX, Salicylamide reduces prostaglandin production. Unlike aspirin, which irreversibly inhibits COX, Salicylamide's inhibition is reversible. This compound is the N-acetylated derivative of Salicylamide and is generally considered to have weaker analgesic and antipyretic properties, likely due to its rapid metabolism.

Niclosamide: A Multi-Targeting Agent

Niclosamide, a salicylanilide, has a broader and more complex mechanism of action. Its primary anthelmintic effect is due to the uncoupling of oxidative phosphorylation in tapeworms. However, recent research has unveiled its potential in treating other diseases through the modulation of various signaling pathways, including:

  • Wnt/β-catenin Pathway: Inhibition of this pathway is implicated in its anticancer effects.

  • mTORC1 Pathway: Niclosamide can inhibit mTORC1 signaling, which is crucial for cell growth and proliferation.

  • STAT3 Pathway: It is a potent inhibitor of STAT3, a transcription factor often overactivated in cancer.

  • NF-κB Pathway: Modulation of this pathway contributes to its anti-inflammatory and antiviral effects.

  • Notch Pathway: Inhibition of Notch signaling is another avenue for its anticancer activity.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of salicylamides.

Acetic Acid-Induced Writhing Test for Analgesic Activity

Objective: To evaluate the peripheral analgesic activity of a test compound by measuring the reduction in the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Test compounds (this compound, Salicylamide, etc.)

  • Standard analgesic drug (e.g., Diclofenac sodium, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in normal saline)

  • 0.6% (v/v) acetic acid solution

  • Syringes and needles for oral and intraperitoneal administration

  • Observation chambers

Procedure:

  • Fast the mice overnight with free access to water.

  • Divide the animals into groups (n=6-8 per group): Vehicle control, standard drug, and test compound groups (at various doses).

  • Administer the vehicle, standard drug, or test compound orally.

  • After a pre-treatment period (e.g., 30-60 minutes), administer 0.6% acetic acid solution (10 mL/kg) intraperitoneally to each mouse.

  • Immediately place each mouse in an individual observation chamber.

  • Five minutes after the acetic acid injection, count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a period of 10-20 minutes.

  • Calculate the percentage of inhibition of writhing for each group using the following formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100

Brewer's Yeast-Induced Pyrexia for Antipyretic Activity

Objective: To assess the antipyretic potential of a test compound in rats where fever has been induced by a subcutaneous injection of Brewer's yeast suspension.

Materials:

  • Wistar rats (150-200 g)

  • Test compounds (this compound, Salicylamide, etc.)

  • Standard antipyretic drug (e.g., Paracetamol, 150 mg/kg)

  • Vehicle (e.g., 1% Tween 80 in distilled water)

  • 20% (w/v) Brewer's yeast suspension in normal saline

  • Digital thermometer with a rectal probe

Procedure:

  • Record the basal rectal temperature of each rat.

  • Induce pyrexia by injecting 20% Brewer's yeast suspension (10 mL/kg) subcutaneously into the back of the neck.

  • After 18 hours, record the rectal temperature again. Select only the animals that show a significant increase in temperature (at least 0.5°C).

  • Divide the febrile rats into groups (n=6 per group): Vehicle control, standard drug, and test compound groups (at various doses).

  • Administer the vehicle, standard drug, or test compound orally.

  • Measure the rectal temperature at regular intervals (e.g., 1, 2, 3, and 4 hours) after drug administration.

  • Calculate the percentage reduction in rectal temperature for each group at each time point.

In Vitro STAT3 Inhibition Assay (Western Blot)

Objective: To determine the effect of a test compound (e.g., Niclosamide) on the phosphorylation of STAT3 in a cancer cell line.

Materials:

  • Cancer cell line known to have constitutively active STAT3 (e.g., A549 lung cancer cells)

  • Cell culture medium and supplements

  • Test compound (e.g., Niclosamide)

  • Vehicle (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE and Western blotting equipment and reagents

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed the cells in culture plates and allow them to adhere and grow to 70-80% confluency.

  • Treat the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration in each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against phospho-STAT3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the total STAT3 antibody and then the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Wnt_Beta_Catenin_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome Degraded TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates and co-activates Niclosamide Niclosamide Niclosamide->Destruction_Complex Promotes activity? Niclosamide->Beta_Catenin Promotes degradation Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates

Caption: Wnt/β-catenin signaling pathway and the inhibitory role of Niclosamide.

Caption: mTORC1 signaling pathway and its inhibition by Niclosamide.

Experimental Workflow

IC50_Determination_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Seed cells in a 96-well plate Compound_Dilution 2. Prepare serial dilutions of the test compound Treatment 3. Add compound dilutions to cells Compound_Dilution->Treatment Incubation 4. Incubate for a specified period (e.g., 48h) Treatment->Incubation MTT_Addition 5. Add MTT reagent to each well Incubation->MTT_Addition Formazan_Incubation 6. Incubate to allow formazan crystal formation MTT_Addition->Formazan_Incubation Solubilization 7. Solubilize crystals with DMSO Formazan_Incubation->Solubilization Absorbance_Reading 8. Measure absorbance at 570 nm Solubilization->Absorbance_Reading Calculation 9. Calculate % cell viability vs. control Absorbance_Reading->Calculation IC50_Curve 10. Plot dose-response curve to determine IC50 Calculation->IC50_Curve

Caption: Experimental workflow for determining the IC50 value of a compound.

Conclusion

The salicylamide class of compounds presents a rich area for pharmacological research, with activities spanning from simple analgesia to complex modulation of key cellular signaling pathways. Salicylamide itself is a known COX inhibitor, though its clinical utility is limited by rapid metabolism. Its derivative, this compound, appears to be even less potent in standard analgesic and antipyretic applications. In stark contrast, salicylanilide derivatives, exemplified by Niclosamide, have demonstrated significant therapeutic potential beyond their original anthelmintic use. The ability of Niclosamide to target multiple signaling pathways, such as Wnt/β-catenin, mTORC1, and STAT3, has positioned it as a promising candidate for repurposing in oncology and virology.

For future research, direct, quantitative comparative studies of this compound and other simple salicylamides are needed to fully elucidate their pharmacological profiles. Furthermore, the exploration of novel salicylanilide derivatives continues to be a promising avenue for the development of new therapeutics targeting a range of diseases. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to undertake such investigations.

References

N-Acetylsalicylamide vs. Salicylic Acid: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of N-Acetylsalicylamide (also known as Salicylamide) and Salicylic acid. While both compounds share a structural relationship and are known for their pharmacological effects, they exhibit distinct profiles in their anti-inflammatory, analgesic, and antipyretic properties. This document synthesizes available experimental data to offer a clear comparison for research and drug development purposes.

At a Glance: Key Biological Differences

Biological ActivityN-Acetylsalicylamide (Salicylamide)Salicylic Acid
Anti-inflammatory Weak or insignificantPotent
Analgesic Effective for mild to moderate painEffective, particularly for inflammatory pain
Antipyretic Present, but potentially weaker and shorter-acting than aspirinPresent
Primary Mechanism Reversible COX inhibitionModulation of COX activity, inhibition of NF-κB signaling

Anti-inflammatory Activity

Direct comparative studies on the anti-inflammatory effects of N-Acetylsalicylamide and Salicylic acid are limited in recent literature. However, historical and indirect evidence suggests a significant difference in their potency.

Salicylic acid is a well-established anti-inflammatory agent. Its mechanism involves the modulation of cyclooxygenase (COX) enzymatic activity, leading to a decrease in the production of pro-inflammatory prostaglandins.[1] Furthermore, salicylic acid has been shown to inhibit the activation of the transcription factor NF-κB, a key regulator of the inflammatory response.[2]

N-Acetylsalicylamide (Salicylamide) is generally considered to have weak or no significant anti-inflammatory properties.[3] While it can inhibit COX enzymes, its effect is reversible and less pronounced compared to classic NSAIDs.[3]

Experimental Data Summary

Due to the scarcity of direct comparative studies, a quantitative side-by-side comparison of anti-inflammatory potency (e.g., IC50 values for COX inhibition or percentage inhibition in edema models) is not available in the current literature.

Analgesic Activity

Both compounds exhibit analgesic properties, although their efficacy may vary depending on the nature of the pain.

N-Acetylsalicylamide (Salicylamide) is recognized for its effectiveness in alleviating mild to moderate pain, such as headaches and muscle aches.[1] Its analgesic action is attributed to its ability to inhibit prostaglandin synthesis, which sensitizes pain receptors. Some evidence suggests a central mechanism of action may also contribute to its analgesic effects.

Salicylic acid also possesses analgesic properties, which are closely linked to its anti-inflammatory actions. By reducing inflammation and the production of prostaglandins at the site of injury, it effectively mitigates inflammatory pain.

Experimental Data Summary

A study comparing the analgesic effects of aspirin (which is metabolized to salicylic acid) and salicylic acid itself suggested that aspirin was more potent. Another study on a derivative of salicylamide, salicytamide, showed it to be a potent antinociceptive agent in animal models. However, direct, quantitative comparisons of the analgesic potency of N-Acetylsalicylamide and Salicylic acid are not well-documented in recent literature.

Antipyretic Activity

Both N-Acetylsalicylamide and Salicylic acid can reduce fever.

N-Acetylsalicylamide (Salicylamide) has been shown to have antipyretic effects. However, one study in fever-induced rats indicated that its antipyretic activity has a rapid onset but a short duration and is inferior to that of acetylsalicylic acid (aspirin). The study suggested that the antipyretic effect is likely due to the unconjugated, free form of the amide.

Salicylic acid , as the primary metabolite of aspirin, is a known antipyretic. Its fever-reducing effects are mediated by the inhibition of prostaglandin synthesis in the hypothalamus, the brain's thermoregulatory center.

Experimental Data Summary

CompoundAnimal ModelFever InductionKey FindingReference
Salicylamide RatsPeptone injectionRapid onset, short duration of antipyretic effect; less effective than acetylsalicylic acid.
Acetylsalicylic Acid RatsPeptone injectionSuperior antipyretic effect compared to salicylamide.

Mechanism of Action

The primary molecular target for both compounds is the cyclooxygenase (COX) enzyme, but the nature of their interaction and downstream effects differ.

N-Acetylsalicylamide (Salicylamide) acts as a reversible inhibitor of COX-1 and COX-2 enzymes. By blocking the active site of these enzymes, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and fever.

Salicylic acid modulates COX-1 enzymatic activity to decrease the formation of pro-inflammatory prostaglandins. It is considered a weak inhibitor of COX activity in vitro compared to aspirin. However, its anti-inflammatory effects are also attributed to its ability to inhibit the transcription of COX-2 and other inflammatory genes by interfering with the NF-κB signaling pathway.

Signaling Pathway Diagram

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever N_Acetylsalicylamide N-Acetylsalicylamide (Salicylamide) N_Acetylsalicylamide->COX1_2 Reversible Inhibition Salicylic_Acid Salicylic Acid Salicylic_Acid->COX1_2 Modulation NFkB NF-κB Pathway Salicylic_Acid->NFkB Inhibition COX2_Induction COX-2 Gene Transcription NFkB->COX2_Induction

Caption: Mechanism of Action of N-Acetylsalicylamide and Salicylic Acid.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This widely used model assesses the in vivo anti-inflammatory activity of compounds.

1. Animals: Male Wistar or Sprague-Dawley rats (150-250g) are used. Animals are acclimatized for at least one week before the experiment.

2. Grouping: Animals are randomly divided into groups (n=6 per group):

  • Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose)
  • Positive Control (e.g., Indomethacin, 10 mg/kg)
  • Test Compound Group(s) (N-Acetylsalicylamide or Salicylic acid at various doses)

3. Procedure:

  • The initial volume of the left hind paw of each rat is measured using a plethysmometer.
  • Animals are administered the vehicle, positive control, or test compound orally or intraperitoneally.
  • After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the left hind paw of each rat to induce inflammation.
  • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

4. Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Hot Plate Test in Mice (Analgesic Assay)

This method is used to evaluate the central analgesic activity of compounds.

1. Animals: Male Swiss albino mice (20-25g) are typically used.

2. Grouping: Animals are randomly assigned to groups (n=6-10 per group):

  • Vehicle Control (e.g., saline)
  • Positive Control (e.g., Morphine, 5-10 mg/kg)
  • Test Compound Group(s) (N-Acetylsalicylamide or Salicylic acid at various doses)

3. Procedure:

  • The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
  • Each mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
  • The baseline latency is determined for each mouse before treatment.
  • Animals are then treated with the vehicle, positive control, or test compound.
  • The latency is measured again at specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

4. Data Analysis: The percentage of the maximum possible effect (% MPE) is calculated for each animal at each time point: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Anti-inflammatory Assay cluster_1 Analgesic Assay Animal_Acclimatization1 Animal Acclimatization (Rats) Grouping1 Grouping & Baseline Paw Volume Measurement Animal_Acclimatization1->Grouping1 Dosing1 Compound/Vehicle Administration Grouping1->Dosing1 Induction1 Carrageenan Injection Dosing1->Induction1 Measurement1 Paw Volume Measurement (1, 2, 3, 4 hours) Induction1->Measurement1 Analysis1 Data Analysis (% Inhibition of Edema) Measurement1->Analysis1 Animal_Acclimatization2 Animal Acclimatization (Mice) Grouping2 Grouping & Baseline Latency Measurement Animal_Acclimatization2->Grouping2 Dosing2 Compound/Vehicle Administration Grouping2->Dosing2 Measurement2 Hot Plate Latency Measurement (post-dosing) Dosing2->Measurement2 Analysis2 Data Analysis (% MPE) Measurement2->Analysis2

Caption: General workflow for preclinical assessment.

Conclusion

N-Acetylsalicylamide and Salicylic acid, while structurally related, exhibit distinct pharmacological profiles. Salicylic acid is a potent anti-inflammatory and analgesic agent, with its mechanism extending beyond simple COX modulation to the inhibition of key inflammatory transcription factors. N-Acetylsalicylamide (Salicylamide) is primarily an analgesic and antipyretic with weaker anti-inflammatory activity. Its mechanism is mainly attributed to the reversible inhibition of COX enzymes.

For drug development professionals, the choice between these molecules would depend on the desired therapeutic outcome. Salicylic acid and its derivatives remain a cornerstone for developing anti-inflammatory therapies, while N-Acetylsalicylamide could be explored for analgesic and antipyretic applications where a strong anti-inflammatory effect is not required. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their biological activities and to explore their full therapeutic potential.

References

Unlocking the Anti-Arthritic Potential of Salacetamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective treatments for arthritis, a debilitating inflammatory joint disease, has led researchers to explore a wide array of synthetic compounds. Among these, Salacetamide analogs have emerged as a promising class of molecules with significant anti-inflammatory and anti-arthritic potential. This guide provides a comprehensive comparison of the efficacy of various this compound analogs, supported by experimental data, detailed methodologies, and elucidation of the underlying signaling pathways.

Comparative Efficacy of this compound Analogs

The anti-arthritic potential of several this compound analogs has been evaluated in preclinical studies. The following tables summarize the quantitative data from key experiments, comparing the efficacy of these analogs with standard anti-inflammatory drugs.

Table 1: Effect of this compound Analogs on Paw Edema in Adjuvant-Induced Arthritic (AIA) Rats
Treatment GroupDose (mg/kg)Change in Paw Volume (mL)Percentage Inhibition of EdemaReference
Arthritic Control-1.25 ± 0.08-[1][2][3]
N-(2-hydroxy phenyl) acetamide50.78 ± 0.0537.6%[1][2]
N-(2-hydroxy phenyl) acetamide100.65 ± 0.0648.0%
Indomethacin50.55 ± 0.04*56.0%

*p < 0.05 compared to arthritic control. Data are presented as mean ± SEM.

Table 2: Effect of Acetamide Derivatives of 2-Aminobenzimidazole on Arthritic Score in Complete Freund's Adjuvant (CFA) Induced Arthritis in Rats
Treatment GroupDose (mg/kg)Arthritic ScoreReference
Arthritic Control-3.8 ± 0.2
Compound N1301.2 ± 0.3
Compound N2301.5 ± 0.2
Methotrexate21.0 ± 0.2*

*p < 0.05 compared to arthritic control. Arthritic score is on a scale of 0-4. Data are presented as mean ± SEM.

Table 3: Effect of this compound Analogs on Serum Pro-inflammatory Cytokine Levels in AIA Rats
Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-1β (pg/mL)Reference
Arthritic Control-215 ± 15180 ± 12
N-(2-hydroxy phenyl) acetamide5135 ± 10110 ± 8
N-(2-hydroxy phenyl) acetamide10110 ± 995 ± 7

*p < 0.05 compared to arthritic control. Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vivo Models

The AIA model is a well-established method for inducing arthritis that shares immunological and histological features with human rheumatoid arthritis.

  • Induction: Female Sprague Dawley rats are injected intradermally at the base of the tail with 0.1 mL of Complete Freund's Adjuvant (CFA), which is a suspension of heat-killed Mycobacterium tuberculosis in mineral oil (10 mg/mL).

  • Treatment: Treatment with this compound analogs or a reference drug (e.g., indomethacin) is typically initiated on the day of adjuvant injection and continued for a specified period (e.g., 21 days).

  • Assessment of Arthritis:

    • Paw Volume: The volume of the hind paws is measured using a plethysmometer at regular intervals. The percentage inhibition of edema is calculated using the formula: [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100.

    • Arthritic Score: The severity of arthritis in each paw is graded on a scale of 0 to 4, based on erythema, swelling, and joint deformity.

    • Body Weight: Changes in body weight are monitored throughout the study as an indicator of systemic inflammation.

  • Biochemical Analysis: At the end of the study, blood samples are collected to measure the serum levels of pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA kits.

This model is used to evaluate the acute anti-inflammatory activity of compounds.

  • Induction: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of the rats.

  • Treatment: The test compounds are administered orally or intraperitoneally, typically one hour before the carrageenan injection.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection. The percentage inhibition of edema is calculated as described for the AIA model.

In Vitro Model

This assay is used to assess the anti-inflammatory effects of compounds on cultured macrophage cells.

  • Cell Culture: A murine macrophage cell line (e.g., RAW 264.7 or J774A.1) is cultured in a suitable medium.

  • Stimulation: The macrophages are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response.

  • Treatment: The cells are treated with various concentrations of the this compound analogs before or concurrently with LPS stimulation.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the cell culture supernatant are measured using ELISA kits.

Signaling Pathways in Arthritis and the Role of this compound Analogs

The anti-arthritic effects of this compound analogs are attributed to their ability to modulate key inflammatory signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines and matrix metalloproteinases (MMPs) that contribute to cartilage and bone destruction in arthritis. Studies on acetamide derivatives of 2-aminobenzimidazole have shown that these compounds can suppress the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.

NF_kB_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB p_IkB p-IκB IkB->p_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation NFkB_active NF-κB (Active) Gene_Expression Gene Expression (TNF-α, IL-1β, MMPs) NFkB_active->Gene_Expression Induces Salacetamide_analogs This compound Analogs Salacetamide_analogs->IKK_complex Inhibits

Caption: The NF-κB signaling pathway and the inhibitory action of this compound analogs.

COX-2/mPGES-1/PGE2 Inflammatory Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. Microsomal prostaglandin E synthase-1 (mPGES-1) is a downstream enzyme that specifically converts the product of COX-2 into prostaglandin E2 (PGE2), a major pro-inflammatory prostaglandin. Salicylamide, a related compound, is known to inhibit COX enzymes. It is plausible that this compound analogs also exert their anti-inflammatory effects by targeting the COX-2/mPGES-1 pathway, thereby reducing PGE2 production.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, IL-1β) PLA2 cPLA₂ Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases PLA2->Cell_Membrane Acts on COX2 COX-2 Arachidonic_Acid->COX2 PGH2 PGH₂ COX2->PGH2 Converts to mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE₂ mPGES1->PGE2 Converts to Inflammation Inflammation (Pain, Swelling) PGE2->Inflammation Promotes Salacetamide_analogs This compound Analogs Salacetamide_analogs->COX2 Inhibits

Caption: The COX-2/mPGES-1/PGE2 pathway and the potential inhibitory role of this compound analogs.

Conclusion

The experimental data presented in this guide strongly support the anti-arthritic potential of this compound analogs. These compounds have demonstrated significant efficacy in reducing inflammation and arthritic symptoms in preclinical models, comparable to established anti-inflammatory drugs. Their mechanism of action appears to involve the inhibition of key inflammatory pathways, including the NF-κB and COX-2 cascades. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of this compound analogs for the treatment of rheumatoid arthritis and other inflammatory joint diseases.

References

A Comparative Guide: Salacetamide's Profile vs. Current NSAIDs' Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Salacetamide and current non-steroidal anti-inflammatory drugs (NSAIDs). It is crucial to note at the outset that this compound is a sulfonamide antibiotic, not a traditional NSAID.[1] Its primary mechanism of action is the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[2][3] This is fundamentally different from NSAIDs, which primarily act by inhibiting cyclooxygenase (COX) enzymes to reduce pain, inflammation, and fever.[4][5]

This guide will first elucidate the distinct mechanisms of action of this compound and NSAIDs. Subsequently, it will present a comprehensive benchmark of the efficacy of common NSAIDs, supported by experimental data and detailed protocols, as a reference for researchers in the field. While a direct efficacy comparison for inflammatory conditions is not scientifically appropriate due to their different therapeutic targets, this guide will provide a clear understanding of their respective pharmacological profiles.

Section 1: Mechanism of Action

This compound: A Sulfonamide Antibiotic

This compound is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is critical in the bacterial pathway for synthesizing dihydrofolic acid, a precursor to folic acid. By blocking this step, this compound prevents bacteria from producing essential nucleotides and amino acids, thereby inhibiting their growth and replication. This bacteriostatic action is the basis for its use in treating bacterial infections, particularly of the skin and eyes.

NSAIDs: Cyclooxygenase Inhibitors

Non-steroidal anti-inflammatory drugs exert their analgesic, anti-inflammatory, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes. There are two primary isoforms of this enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is involved in producing prostaglandins that protect the gastrointestinal tract and maintain renal blood flow.

  • COX-2: This isoform is typically induced at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.

NSAIDs can be broadly categorized based on their selectivity for these isoforms:

  • Non-selective NSAIDs: These drugs, such as ibuprofen and naproxen, inhibit both COX-1 and COX-2.

  • COX-2 Selective NSAIDs (Coxibs): These drugs, like celecoxib, preferentially inhibit COX-2, which is intended to reduce the gastrointestinal side effects associated with COX-1 inhibition.

Section 2: Comparative Efficacy Data of Current NSAIDs

The following tables summarize the efficacy of several common NSAIDs in treating pain and inflammation. The data presented is a synthesis of findings from various clinical trials and meta-analyses. It is important to note that the efficacy of NSAIDs can vary between individuals.

Table 1: Analgesic Efficacy of Common NSAIDs

DrugClassCommon Dosage (for mild to moderate pain)Onset of ActionDuration of ActionNotes
Ibuprofen Non-selective NSAID200-400 mg every 4-6 hours30-60 minutes4-6 hoursAvailable over-the-counter and by prescription.
Naproxen Non-selective NSAID220-500 mg every 8-12 hours~60 minutes8-12 hoursLonger duration of action compared to ibuprofen.
Diclofenac Non-selective NSAID50 mg every 8 hours30-60 minutes8 hoursAvailable in oral, topical, and injectable formulations.
Celecoxib COX-2 Selective NSAID100-200 mg every 12-24 hours~60 minutes12-24 hoursLower risk of gastrointestinal side effects compared to non-selective NSAIDs.

Table 2: Anti-inflammatory Efficacy of Common NSAIDs (in Osteoarthritis)

DrugClassTypical Daily DosageReduction in Pain Score (WOMAC)Improvement in Physical Function (WOMAC)
Ibuprofen Non-selective NSAID1200-2400 mg~30-40%~25-35%
Naproxen Non-selective NSAID500-1000 mg~30-40%~25-35%
Diclofenac Non-selective NSAID100-150 mg~35-45%~30-40%
Celecoxib COX-2 Selective NSAID200-400 mg~30-40%~25-35%

WOMAC (Western Ontario and McMaster Universities Osteoarthritis Index) is a widely used, validated questionnaire to assess pain, stiffness, and physical function in patients with osteoarthritis.

Section 3: Experimental Protocols for Efficacy Benchmarking

The following are standard experimental protocols used to evaluate the efficacy of NSAIDs.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This widely used model assesses peripheral analgesic activity.

Methodology:

  • Animal Model: Swiss albino mice are commonly used.

  • Procedure:

    • Animals are divided into control and treatment groups.

    • The test compound (e.g., an NSAID) or vehicle (control) is administered orally or intraperitoneally.

    • After a set period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constriction and stretching of hind limbs).

    • The number of writhes is counted for a specific duration (e.g., 20-30 minutes).

  • Data Analysis: The percentage inhibition of writhing in the treated groups is calculated relative to the control group. A significant reduction in the number of writhes indicates analgesic activity.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a classic model for evaluating acute anti-inflammatory activity.

Methodology:

  • Animal Model: Wistar or Sprague-Dawley rats are typically used.

  • Procedure:

    • The initial paw volume of the rats is measured using a plethysmometer.

    • Animals are pre-treated with the test compound or vehicle.

    • After a specified time, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

    • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).

  • Data Analysis: The percentage inhibition of edema in the treated groups is calculated by comparing the increase in paw volume to that of the control group.

In Vitro COX Inhibition Assay

This assay determines the potency and selectivity of a compound for COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

  • Procedure:

    • The test compound is incubated with either the COX-1 or COX-2 enzyme.

    • Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

    • The production of prostaglandin E2 (PGE2), a primary product of the COX pathway, is measured using methods like ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is determined for both COX-1 and COX-2. The ratio of IC50 (COX-2) / IC50 (COX-1) provides the COX-2 selectivity index.

Section 4: Visualizing the Pathways and Workflows

Signaling Pathways

cluster_this compound This compound Mechanism cluster_NSAID NSAID Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS This compound This compound This compound->DHPS Competitive Inhibition Dihydrofolic_Acid Dihydrofolic Acid Synthesis DHPS->Dihydrofolic_Acid Blocked Bacterial_Growth Bacterial Growth Inhibition Dihydrofolic_Acid->Bacterial_Growth Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 NSAIDs NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition Prostaglandins_COX1 Prostaglandins (GI Protection, Platelet Aggregation) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Pain, Inflammation, Fever) COX2->Prostaglandins_COX2

Caption: Mechanisms of Action: this compound vs. NSAIDs.

Experimental Workflow

cluster_workflow In Vivo Anti-inflammatory Assay Workflow start Animal Acclimatization measure_initial Measure Initial Paw Volume start->measure_initial administer Administer Test Compound / Vehicle measure_initial->administer induce Induce Inflammation (Carrageenan Injection) administer->induce measure_final Measure Paw Volume at Time Intervals induce->measure_final analyze Calculate % Inhibition of Edema measure_final->analyze end Efficacy Determined analyze->end

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Conclusion

This compound and NSAIDs belong to distinct pharmacological classes with fundamentally different mechanisms of action. This compound is a sulfonamide antibiotic that targets bacterial folic acid synthesis, making it effective for treating bacterial infections. In contrast, NSAIDs are a cornerstone for managing pain, inflammation, and fever through their inhibition of the COX enzymes.

The data and protocols presented in this guide offer a benchmark for the established efficacy of current NSAIDs. While a direct comparative study of this compound's efficacy against NSAIDs for inflammatory conditions would be scientifically unfounded based on current knowledge, this guide serves to clarify their respective roles in pharmacotherapy and provides a robust framework for the evaluation of true anti-inflammatory and analgesic compounds. Researchers and drug development professionals should consider these distinct mechanisms when designing studies and developing new therapeutic agents.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Sulfacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Sulfacetamide, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Personal Protective Equipment (PPE) for Sulfacetamide

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety when handling Sulfacetamide. The following table summarizes the recommended PPE based on various operational scenarios.

Operational Scenario Required Personal Protective Equipment
Small-Scale Laboratory Use (e.g., weighing, preparing solutions) Eyes/Face: Safety glasses with side-shields or chemical safety goggles.[1][2] Hands: Impervious chemical-resistant gloves (e.g., Nitrile).[3][4] Body: Laboratory coat or long-sleeved clothing.[5] Respiratory: Generally not required if handled in a well-ventilated area or a chemical fume hood.
Generating Dust or Aerosols (e.g., grinding, sonicating) Eyes/Face: Tightly fitting safety goggles or a full-face shield. Hands: Two pairs of chemical-resistant gloves (double-gloving). Body: Disposable gown with a solid front, long sleeves, and tight-fitting cuffs. Respiratory: A NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or ventilation is inadequate.
Large-Scale Operations or Emergency Spills Eyes/Face: Full-face shield or full-face respirator. Hands: Inner and outer chemical-resistant gloves. Body: Chemical-resistant suit or coveralls; for manufacturing, air-supplied full-body suits may be necessary. Respiratory: Positive pressure, full-face piece self-contained breathing apparatus (SCBA) or a full-face respirator.

Procedural Guidance for Handling and Disposal

Adherence to standardized procedures is crucial for the safe management of Sulfacetamide in a laboratory setting.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for handling Sulfacetamide from receipt to disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_cleanup Decontamination and Disposal Receiving Receive Shipment Inspect Inspect Container for Damage Receiving->Inspect Visually check for leaks or breaches Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store If intact Label Ensure Container is Clearly Labeled Store->Label DonPPE Don Appropriate PPE Label->DonPPE Weighing Weigh in Ventilated Enclosure DonPPE->Weighing Preparation Prepare Solutions in Fume Hood Weighing->Preparation Use Conduct Experiment Preparation->Use Decontaminate Decontaminate Work Surfaces Use->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE Waste Segregate and Label Hazardous Waste DoffPPE->Waste Disposal Dispose of Waste via Licensed Contractor Waste->Disposal

Caption: Workflow for Handling Sulfacetamide.

Step-by-Step Handling Procedures:
  • Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leaks. Ensure the container is clearly labeled.

  • Storage : Store Sulfacetamide in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Personal Protective Equipment (PPE) : Before handling, don the appropriate PPE as specified in the table above. This should include, at a minimum, safety glasses, gloves, and a lab coat.

  • Engineering Controls : Handle Sulfacetamide in a well-ventilated area. For procedures that may generate dust, such as weighing, use a ventilated balance enclosure or a chemical fume hood.

  • Hygiene : Wash hands thoroughly with soap and water after handling. Avoid eating, drinking, or smoking in areas where Sulfacetamide is handled.

  • Spill Management :

    • Minor Spills : For small spills, wear appropriate PPE, avoid generating dust, and use dry clean-up methods. Sweep up the material and place it into a suitable, labeled container for disposal.

    • Major Spills : In the event of a large spill, evacuate the area and alert emergency services. Only personnel with the appropriate level of PPE and training should attempt to clean up the spill. Prevent the spillage from entering drains or water courses.

Disposal Plan:

Sulfacetamide and any contaminated materials should be treated as hazardous waste.

  • Waste Collection : Collect waste Sulfacetamide and any contaminated consumables (e.g., gloves, wipes) in a clearly labeled, sealed container.

  • Disposal Method : Dispose of the chemical waste through a licensed hazardous waste disposal company. Disposal methods may include incineration in a licensed facility or burial in a specifically licensed landfill for chemical and pharmaceutical waste.

  • Container Decontamination : Empty containers should be decontaminated before disposal. Observe all label safeguards until the containers are cleaned or destroyed.

  • Regulatory Compliance : All disposal activities must be in accordance with local, regional, and national regulations.

PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling Sulfacetamide.

Start Start: Task Involving Sulfacetamide AssessRisk Assess Risk: - Scale of Operation - Potential for Dust/Aerosol Generation Start->AssessRisk SmallScale Small-Scale / Low Dust Potential AssessRisk->SmallScale Low Risk LargeScale Large-Scale / High Dust Potential AssessRisk->LargeScale High Risk Emergency Emergency Spill AssessRisk->Emergency Spill PPE_Small Required PPE: - Safety Glasses - Lab Coat - Single Pair Gloves SmallScale->PPE_Small PPE_Large Required PPE: - Goggles/Face Shield - Disposable Gown - Double Gloves - Respirator LargeScale->PPE_Large PPE_Emergency Required PPE: - Full-Face Respirator/SCBA - Chemical Suit - Double Gloves (Inner/Outer) Emergency->PPE_Emergency

Caption: PPE Selection Decision Tree.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Salacetamide
Reactant of Route 2
Reactant of Route 2
Salacetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。